DL-Histidine-13C6,15N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
164.091 g/mol |
IUPAC Name |
2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
HNDVDQJCIGZPNO-RIQGLZQJSA-N |
Isomeric SMILES |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13CH]([13C](=O)O)[15NH2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to rac-Histidine-¹³C₆,¹⁵N₃: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Histidine-¹³C₆,¹⁵N₃ is a stable isotope-labeled amino acid that serves as a powerful tool in metabolic research and quantitative proteomics. In this molecule, all six carbon atoms are replaced with the heavy isotope ¹³C, and all three nitrogen atoms are replaced with the heavy isotope ¹⁵N. As a racemic mixture, it contains both D- and L-isomers of histidine. This isotopic enrichment allows for the precise tracking and quantification of histidine and its metabolic products in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Stable isotope labeling is a critical technique in the study of metabolic pathways, protein turnover, and biomarker discovery. The use of non-radioactive heavy isotopes provides a safe and accurate method for in vivo and in vitro studies. rac-Histidine-¹³C₆,¹⁵N₃ is particularly valuable as an internal standard in quantitative proteomics, enabling the accurate measurement of protein expression levels and post-translational modifications.
Chemical and Physical Properties
A summary of the key quantitative data for rac-Histidine-¹³C₆,¹⁵N₃ is presented in the table below.
| Property | Value |
| Chemical Name | rac Histidine-¹³C₆,¹⁵N₃ |
| Synonyms | DL-Histidine-¹³C₆,¹⁵N₃, Histidine-¹³C₆,¹⁵N₃ |
| Molecular Formula | ¹³C₆H₉¹⁵N₃O₂ |
| Molecular Weight | 164.09 g/mol |
| Appearance | Crystalline Solid |
| Storage | 2-8°C Refrigerator |
| Primary Applications | Biomolecular NMR, Metabolism, Proteomics |
Experimental Protocols
I. Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the use of rac-Histidine-¹³C₆,¹⁵N₃ in a SILAC experiment for the relative quantification of proteins between two cell populations. The principle of SILAC involves growing one population of cells in a medium containing the "light" (natural abundance) amino acid, while the other population is grown in a medium with the "heavy," stable isotope-labeled amino acid.
Materials:
-
Cell line of interest (must be a histidine auxotroph or grown in a histidine-free medium)
-
"Light" cell culture medium (e.g., DMEM) supplemented with natural L-histidine
-
"Heavy" cell culture medium: Histidine-free DMEM supplemented with rac-Histidine-¹³C₆,¹⁵N₃
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel or in-solution digestion kit (with trypsin or another suitable protease)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture the chosen cell line for at least five passages in both the "light" and "heavy" media to ensure complete incorporation of the respective histidine isotopes.
-
Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" cells serve as a control).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
The combined protein mixture can be processed in one of two ways:
-
In-gel digestion: Separate the proteins by SDS-PAGE. Excise the protein bands of interest or the entire gel lane. Destain, reduce, alkylate, and digest the proteins with trypsin overnight.
-
In-solution digestion: Reduce, alkylate, and digest the protein mixture directly in solution using a suitable protocol.
-
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the ¹²C/¹⁴N ("light") or ¹³C/¹⁵N ("heavy") histidine.
-
The mass difference between the light and heavy peptides containing one histidine residue will be 9 Da (6 x 1.00335 Da for ¹³C + 3 x 0.99703 Da for ¹⁵N).
-
-
Data Analysis:
-
Use appropriate software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide.
-
The ratio of the peak intensities of the heavy to light peptide corresponds to the relative abundance of the protein in the two cell populations.
-
II. Metabolic Pathway Tracing using NMR Spectroscopy
This protocol describes a general approach for tracing the metabolic fate of histidine in a biological system using rac-Histidine-¹³C₆,¹⁵N₃ and NMR spectroscopy.
Materials:
-
Biological system of interest (e.g., cell culture, tissue extract, or whole organism)
-
rac-Histidine-¹³C₆,¹⁵N₃
-
Metabolite extraction buffer (e.g., ice-cold methanol/water)
-
NMR spectrometer
-
NMR tubes
Methodology:
-
Introduction of the Labeled Substrate:
-
Introduce rac-Histidine-¹³C₆,¹⁵N₃ into the biological system. For cell cultures, this can be done by supplementing the growth medium. For in vivo studies, it can be administered through diet or injection.
-
Allow sufficient time for the labeled histidine to be taken up and metabolized.
-
-
Metabolite Extraction:
-
Quench the metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract the metabolites using a suitable extraction buffer. The choice of buffer will depend on the specific metabolites of interest.
-
-
NMR Sample Preparation:
-
Lyophilize the metabolite extract to remove the solvent.
-
Reconstitute the dried extract in a suitable NMR buffer (e.g., D₂O-based buffer).
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C and ¹⁵N NMR spectra. One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., HSQC, HMBC) can be used to identify and quantify the labeled metabolites.
-
The presence of ¹³C and ¹⁵N in specific metabolic products will indicate their origin from the supplied labeled histidine.
-
-
Data Analysis:
-
Process and analyze the NMR spectra to identify the chemical shifts of the labeled atoms.
-
By comparing the spectra to known standards and databases, the metabolic products of histidine can be identified, and the flux through different metabolic pathways can be estimated.
-
Signaling and Metabolic Pathways
The primary application of rac-Histidine-¹³C₆,¹⁵N₃ is to trace the flow of carbon and nitrogen atoms through metabolic pathways. Below are diagrams illustrating a general experimental workflow for a proteomics study and the catabolic pathway of histidine, which can be traced using this labeled compound.
In the context of metabolic tracing, the ¹³C and ¹⁵N atoms from rac-Histidine-¹³C₆,¹⁵N₃ would be incorporated into each of the downstream metabolites in the catabolic pathway. By analyzing the mass or NMR shifts of these metabolites, researchers can quantify the rate of histidine breakdown and its contribution to the glutamate pool. This information is invaluable for understanding the regulation of amino acid metabolism in various physiological and pathological states.
A Technical Guide to rac-Histidine-13C6,15N3: Structure, Analysis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of racemic (rac) Histidine-13C6,15N3, a stable isotope-labeled amino acid crucial for a variety of research applications. While specific quantitative data and detailed synthesis protocols for the racemic form are not extensively available in the public domain, this document compiles the most relevant information based on its L-isomer, established analytical methodologies for isotopically labeled compounds, and known metabolic pathways of histidine.
Molecular Structure and Properties
rac-Histidine-13C6,15N3 is a form of histidine in which all six carbon atoms are replaced with the stable isotope carbon-13 (¹³C), and all three nitrogen atoms are replaced with the stable isotope nitrogen-15 (¹⁵N). This labeling results in a mass increase of 9 atomic mass units compared to unlabeled histidine. As a racemic mixture, it contains equal amounts of D- and L-histidine.
The molecular structure consists of a carboxylic acid group, an α-amino group, and an imidazole side chain. The isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tracer in mass spectrometry and a probe in nuclear magnetic resonance studies.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of Histidine-13C6,15N3. The data presented is for the L-isomer, which is more commonly documented.
| Property | Value | Reference |
| Molecular Formula | ¹³C₆H₉¹⁵N₃O₂ | [1][2][3] |
| Molecular Weight | 164.09 g/mol | [1][2][3] |
| Appearance | Crystalline Solid | [1] |
| Mass Shift | M+9 | |
| Isotopic Purity (¹³C) | ≥96 atom % | |
| Isotopic Purity (¹⁵N) | ≥95 atom % | |
| Chemical Purity | ≥95% (CP) | |
| Melting Point | 282 °C (literature) | |
| Synonyms | DL-Histidine-13C6,15N3, Histidine-13C6,15N3 | [1][4] |
Synthesis of Isotopically Labeled Histidine
A plausible, though generalized, synthetic route could involve:
-
Synthesis of the Labeled Imidazole Ring: Construction of the imidazole ring structure using ¹³C and ¹⁵N-labeled building blocks.
-
Coupling to a Glycine Moiety: The labeled imidazole intermediate is then coupled to a protected glycine derivative. To achieve a racemic mixture, non-enantioselective coupling methods would be employed.
-
Deprotection: Removal of protecting groups to yield the final racemic, isotopically labeled histidine.
Experimental Protocols
The analysis of rac-Histidine-13C6,15N3, particularly in biological samples, often involves mass spectrometry-based techniques to track its incorporation and metabolism. Below is a detailed, generalized protocol for the analysis of ¹³C and ¹⁵N-labeled amino acids using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
Protocol: Analysis of rac-Histidine-13C6,15N3 by GC-C-IRMS
I. Sample Preparation (from Proteinaceous Material)
-
Protein Hydrolysis:
-
Place the dried, homogenized sample into a borosilicate vial.
-
Add 6 M hydrochloric acid.
-
Flush the vial with nitrogen gas, seal, and heat at 150°C for 70 minutes to liberate individual amino acids.
-
Dry the hydrolysate under a stream of nitrogen.
-
-
Amino Acid Derivatization:
-
Methylation: Add acidified methanol to the dried sample and heat at 100°C for 1 hour. Evaporate the remaining methanol under nitrogen.
-
Acetylation: Add a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) and heat at 60°C for 10 minutes. Evaporate the reagents under nitrogen.
-
Extraction: Add ethyl acetate and a saturated NaCl solution. Vortex and allow the phases to separate. Discard the aqueous phase and evaporate the ethyl acetate under nitrogen.
-
Reconstitute the derivatized amino acids (N-acetyl methyl esters) in ethyl acetate for injection into the GC-C-IRMS system.
-
II. Instrumental Analysis
-
Gas Chromatography (GC):
-
Inject the derivatized sample into a GC system equipped with a suitable column (e.g., Agilent DB-35).
-
Employ a temperature program to separate the individual amino acid derivatives. For example: hold at 70°C for 2 min, ramp to 140°C at 15°C/min, hold for 4 min, ramp to 240°C at 12°C/min, hold for 5 min, and finally ramp to 255°C at 8°C/min and hold for 35 min.
-
-
Combustion and Reduction:
-
The separated amino acids from the GC are passed through a combustion reactor (e.g., a nickel oxide tube with copper oxide and nickel oxide wires at 1000°C) to convert the sample to CO₂ and N₂ gas.
-
Water is removed using a Nafion dryer.
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
The CO₂ and N₂ gases are introduced into the IRMS.
-
For ¹⁵N analysis, CO₂ is typically removed using a liquid nitrogen trap to prevent isobaric interference.
-
The mass spectrometer measures the ratios of the heavy to light isotopes (¹³C/¹²C and ¹⁵N/¹⁴N) to determine the isotopic enrichment.
-
Signaling Pathways and Experimental Workflows
rac-Histidine-13C6,15N3 is a powerful tool for metabolic flux analysis (MFA), enabling researchers to trace the metabolic fate of histidine in biological systems.
Histidine Catabolism Pathway
Histidine is a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose. The primary catabolic pathway degrades histidine to α-ketoglutarate, an intermediate in the citric acid cycle.
References
The Guiding Hand of Unseen Atoms: An In-Depth Technical Guide to Stable Isotope Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological and chemical research, the ability to trace and quantify molecular processes is paramount. Stable isotopes, non-radioactive variants of elements, have emerged as a powerful and indispensable tool, offering a window into the dynamic machinery of life and chemical reactions. This technical guide delves into the core principles of using stable isotopes in research, providing a comprehensive overview of their applications, detailed experimental protocols, and the analytical techniques that underpin this transformative technology. From elucidating complex metabolic pathways to revolutionizing drug development and environmental science, stable isotopes are the unseen guides leading to groundbreaking discoveries.
Core Principles of Stable Isotope Labeling
The fundamental principle behind stable isotope research lies in the ability to differentiate between molecules containing isotopes of different masses.[1] Stable isotopes of an element contain the same number of protons and electrons but differ in the number of neutrons in their nucleus, resulting in a difference in atomic mass.[1] This mass difference, though subtle, is detectable by sophisticated analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers.[2][3]
By introducing molecules labeled with a "heavy" stable isotope (e.g., Carbon-13, Nitrogen-15) into a biological or chemical system, researchers can track the fate of these molecules through various processes.[4] The labeled compounds, often referred to as tracers, behave almost identically to their unlabeled counterparts, ensuring that their journey through a system is representative of the natural process.[5]
Quantitative Data at a Glance
A variety of stable isotopes are utilized in research, each with its unique properties and applications. The choice of isotope depends on the element of interest and the specific biological or chemical question being addressed.
| Element | Stable Isotope | Natural Abundance (%)[6][7] | Common Applications |
| Hydrogen | ¹H | 99.9885 | General Labeling |
| ²H (Deuterium, D) | 0.0115 | Metabolic Tracing, Kinetic Isotope Effect Studies | |
| Carbon | ¹²C | 98.93 | (Reference) |
| ¹³C | 1.07 | Metabolic Flux Analysis, Proteomics, NMR Spectroscopy | |
| Nitrogen | ¹⁴N | 99.632 | (Reference) |
| ¹⁵N | 0.368 | Proteomics, DNA/RNA Labeling, Environmental Tracing | |
| Oxygen | ¹⁶O | 99.757 | (Reference) |
| ¹⁷O | 0.038 | Metabolic Studies | |
| ¹⁸O | 0.205 | DNA/RNA Labeling, Water Tracing | |
| Sulfur | ³²S | 94.93 | (Reference) |
| ³³S | 0.76 | Environmental and Metallomic Studies | |
| ³⁴S | 4.29 | Environmental and Metallomic Studies | |
| ³⁶S | 0.02 | Environmental and Metallomic Studies |
Key Applications and Methodologies
The versatility of stable isotopes has led to their widespread adoption across numerous scientific disciplines. Here, we explore some of the most significant applications and their associated experimental methodologies.
Metabolic Research: Tracing the Flow of Life
Stable isotopes have revolutionized the study of metabolism by enabling researchers to trace the intricate pathways of nutrients and metabolites within living organisms.[8] Techniques like Metabolic Flux Analysis (MFA) provide a quantitative understanding of the rates of metabolic reactions.[9]
Logical Relationship: The Central Dogma and Stable Isotope Labeling
The flow of genetic information from DNA to RNA to protein, known as the central dogma of molecular biology, provides a framework for understanding how stable isotopes are incorporated into the fundamental building blocks of life. By providing isotopically labeled precursors, researchers can track the synthesis of these crucial macromolecules.
Central Dogma and Isotope Incorporation
-
Cell Culture and Labeling:
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, typically using cold methanol or other solvent mixtures.
-
Extract intracellular metabolites using appropriate solvents (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Sample Analysis:
-
Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
The mass spectrometer will detect the mass shifts in metabolites containing ¹³C, providing information on the distribution of the isotope.
-
-
Data Analysis and Flux Calculation:
Signaling Pathway: Glycolysis and the Tricarboxylic Acid (TCA) Cycle
The diagram below illustrates the flow of ¹³C atoms from labeled glucose through glycolysis and the TCA cycle, two central pathways in cellular metabolism.
Tracing ¹³C through Glycolysis and the TCA Cycle
Proteomics: Quantifying the Proteome Landscape
Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of protein abundance and turnover.[11] Several methods have been developed, each with its own advantages.
SILAC is a metabolic labeling technique where cells are grown in media containing either "light" (natural) or "heavy" (isotope-labeled) essential amino acids.[4][12]
-
Cell Culture and Labeling:
-
Culture two populations of cells.
-
One population is grown in standard "light" medium.
-
The other population is grown in "heavy" medium, where one or more essential amino acids (e.g., arginine, lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine).[13]
-
Ensure complete incorporation of the heavy amino acids by culturing for at least five to six cell doublings.[14]
-
-
Sample Preparation:
-
Apply the experimental treatment to one of the cell populations.
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.[12]
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
Analyze the peptide mixture using LC-MS/MS.
-
-
Data Analysis:
Experimental Workflow: SILAC
This diagram outlines the key steps in a typical SILAC experiment.
SILAC Experimental Workflow
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling techniques that allow for the simultaneous quantification of proteins from multiple samples.[15][16]
-
Protein Extraction and Digestion:
-
Extract proteins from each sample.
-
Digest the proteins into peptides using trypsin.[17]
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different isobaric tag.[17] These tags consist of a reporter group, a balancer group, and a reactive group that binds to the N-terminus and lysine residues of peptides.[15]
-
The tags are designed to have the same total mass, so labeled peptides from different samples are indistinguishable in the initial mass spectrometry (MS1) scan.[16]
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
Fractionate the pooled sample using liquid chromatography to reduce complexity.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Analyze the fractions by LC-MS/MS.
-
During MS/MS fragmentation, the isobaric tags are cleaved, releasing reporter ions of different masses.[15]
-
-
Data Analysis:
-
The intensity of each reporter ion in the MS/MS spectrum is proportional to the abundance of the corresponding peptide in the original sample.[15]
-
This allows for the relative quantification of proteins across all labeled samples.
-
Environmental Science: Unraveling Ecosystem Dynamics
Stable isotopes are powerful tools for tracing the flow of elements and energy through ecosystems.[18] They can be used to identify nutrient sources, reconstruct food webs, and study biogeochemical cycles.
SIP is a technique used to identify which microorganisms in a complex environmental sample are actively metabolizing a specific substrate.
-
Incubation with Labeled Substrate:
-
Incubate a soil sample with a substrate that is highly enriched in a stable isotope, such as ¹³C-labeled glucose or ¹⁵N-labeled ammonium.[5]
-
The incubation period should be long enough for active microorganisms to incorporate the labeled substrate into their biomass, including their DNA.
-
-
DNA Extraction:
-
Extract total DNA from the soil sample.
-
-
Isopycnic Centrifugation:
-
Separate the "heavy" (labeled) DNA from the "light" (unlabeled) DNA by ultracentrifugation in a cesium chloride (CsCl) density gradient. The DNA molecules will migrate to a position in the gradient that matches their buoyant density, which is influenced by the incorporation of the heavy isotope.
-
-
Fractionation and DNA Recovery:
-
Fractionate the density gradient and collect the DNA from each fraction.
-
-
Analysis of Labeled DNA:
-
Identify the microorganisms in the "heavy" DNA fractions using techniques such as 16S rRNA gene sequencing or metagenomics.
-
This reveals which organisms were actively consuming the labeled substrate.
-
Experimental Workflow: Stable Isotope Probing (SIP)
This diagram illustrates the general workflow for a Stable Isotope Probing experiment.
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. Isobaric tags for relative and absolute quantification analysis [bio-protocol.org]
- 3. Isobaric Tag for Relative and Absolute Quantitation (iTRAQ)-Based Protein Profiling in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. projects.itrcweb.org [projects.itrcweb.org]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Natural abundance - Wikipedia [en.wikipedia.org]
- 8. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 16. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 17. 2.5. Isobaric Tags or Relative and Absolute Quantitation (iTRAQ) Proteomics [bio-protocol.org]
- 18. Stable-isotope probing - Wikipedia [en.wikipedia.org]
The Precision of Proteomics: A Technical Guide to the Applications of Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology, understanding the dynamics of the proteome is paramount. Proteins are the primary effectors of biological function, and their expression, modification, and interaction networks govern cellular processes in both health and disease. Quantitative proteomics, a field dedicated to the large-scale measurement of protein abundance and its changes, has been revolutionized by the use of labeled amino acids. This technical guide delves into the core principles, methodologies, and diverse applications of incorporating stable isotope-labeled amino acids into proteins for mass spectrometry-based analysis, providing a comprehensive resource for researchers at the forefront of biological and pharmaceutical research.
Core Principles of Metabolic Labeling with Amino Acids
Metabolic labeling is a powerful technique that utilizes the cell's own translational machinery to incorporate amino acids containing stable, non-radioactive isotopes into the entire proteome.[1] This in vivo labeling strategy offers significant advantages over in vitro chemical labeling methods by introducing the label at the earliest possible stage, thereby minimizing experimental variability.[2] The most prominent and widely adopted metabolic labeling technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3][4]
The fundamental principle of SILAC is elegant in its simplicity. Two populations of cells are cultured in media that are identical in composition, with the exception of specific essential amino acids. One population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C, ¹⁴N). The other population is cultured in "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C-labeled arginine, ¹³C/¹⁵N-labeled lysine).[5][6]
After a sufficient number of cell divisions (typically 5-6), the proteome of the "heavy" cell population becomes fully labeled with the heavy amino acids.[7][8] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are mixed, and the combined protein lysate is processed for mass spectrometry analysis.[5] Because the light and heavy proteins are chemically identical, they co-purify and co-migrate during sample preparation. However, they are readily distinguished by the mass spectrometer due to the mass difference imparted by the isotopic labels. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.[5]
Key Methodologies and Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a cornerstone of quantitative proteomics, prized for its accuracy and reproducibility.[9] It allows for the precise comparison of protein abundance between different experimental conditions.[3]
-
Cell Culture and Adaptation:
-
Select two populations of the same cell line.
-
Culture one population in "light" SILAC medium containing natural lysine and arginine.
-
Culture the second population in "heavy" SILAC medium containing stable isotope-labeled lysine (e.g., ¹³C₆-Lysine) and arginine (e.g., ¹³C₆,¹⁵N₄-Arginine).
-
Maintain the cells in their respective media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids (>95%).[3][7] The degree of incorporation can be verified by a preliminary mass spectrometry analysis.[9][10]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug candidate, growth factor) to one cell population while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations.
-
Lyse the cells using a suitable lysis buffer to extract the proteins.
-
-
Sample Mixing and Protein Digestion:
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides with a characteristic mass difference corresponding to the isotopic labels.
-
Utilize specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the light and heavy forms.[9][11] The ratio of these intensities provides the relative abundance of the protein between the two conditions.
-
Variations of the SILAC Technique
The flexibility of the SILAC methodology has led to the development of several variations tailored for specific research questions.
-
Pulsed SILAC (pSILAC): This technique involves a short pulse of labeling with heavy amino acids to specifically measure newly synthesized proteins.[6][12] It is particularly useful for studying protein synthesis rates and turnover dynamics.[3]
-
NeuCode SILAC: This method utilizes amino acids labeled with neutrons, creating subtle mass differences that can be resolved by high-resolution mass spectrometers. This allows for higher levels of multiplexing, enabling the comparison of more than two conditions simultaneously.[12]
-
Spike-in SILAC: In this approach, a fully labeled proteome from a reference cell line is "spiked into" unlabeled experimental samples after cell lysis.[13] This is advantageous for quantifying proteins from tissues or organisms where direct metabolic labeling is not feasible.[13]
Applications in Proteomics and Drug Development
The ability to accurately quantify thousands of proteins in a single experiment has positioned labeled amino acid-based proteomics as an indispensable tool in both basic research and pharmaceutical development.
Expression Proteomics and Biomarker Discovery
SILAC is a gold standard for comparing global protein expression levels between different cellular states, such as:
-
Healthy vs. diseased cells
-
Drug-treated vs. untreated cells[3]
-
Different stages of cell differentiation[7]
By identifying proteins that are significantly up- or down-regulated under specific conditions, researchers can uncover novel biomarkers for disease diagnosis, prognosis, and response to therapy.[14][15]
| Application | "Light" Condition | "Heavy" Condition | Potential Outcome | References |
| Cancer Drug Efficacy | Cancer cells (untreated) | Cancer cells + Drug Candidate | Identification of proteins whose expression changes correlate with drug sensitivity or resistance. | [3] |
| Biomarker Discovery | Healthy tissue cells | Diseased tissue cells (e.g., tumor) | Discovery of proteins that are differentially expressed in the disease state, serving as potential diagnostic or prognostic markers. | [15] |
| Cell Differentiation | Undifferentiated stem cells | Differentiated cells | Elucidation of the proteomic changes that drive cellular differentiation pathways. | [7] |
Analysis of Protein-Protein Interactions
Understanding the intricate network of protein-protein interactions (PPIs) is crucial for deciphering cellular function. SILAC, coupled with affinity purification-mass spectrometry (AP-MS), allows for the quantitative analysis of PPIs. In a typical experiment, a "heavy" labeled cell line expresses a tagged "bait" protein, while a "light" labeled control cell line does not. After mixing the lysates and performing a pulldown of the bait protein, interacting partners will be enriched in the heavy channel, allowing for the confident identification of specific interactors.[9]
Characterization of Post-Translational Modifications (PTMs)
Post-translational modifications, such as phosphorylation, ubiquitination, and acetylation, are critical for regulating protein function and signaling. SILAC can be combined with enrichment strategies for specific PTMs to quantify changes in their abundance upon cellular perturbation.[5][9] For instance, in the study of signaling pathways, SILAC can be used to quantify changes in protein phosphorylation following receptor activation, providing a global snapshot of the signaling cascade.[11][16]
| PTM Type | Enrichment Method | Application Example | References |
| Phosphorylation | Immobilized Metal Affinity Chromatography (IMAC), Titanium Dioxide (TiO₂) Chromatography | Quantifying changes in protein phosphorylation in response to growth factor stimulation to map signaling pathways. | [5][16] |
| Ubiquitination | Ubiquitin-binding domain affinity purification | Identifying substrates of a specific E3 ligase by comparing ubiquitination profiles in wild-type vs. ligase-knockout cells. | [9] |
| Acetylation | Anti-acetyl-lysine antibody immunoprecipitation | Profiling changes in protein acetylation following treatment with a histone deacetylase (HDAC) inhibitor. | [5] |
Measurement of Protein Turnover
The steady-state level of a protein is a balance between its synthesis and degradation. Labeled amino acids are instrumental in studying these dynamics.[1] Pulse-chase experiments using SILAC (dynamic SILAC or dSILAC) can be employed to determine the half-lives of thousands of proteins simultaneously.[17][18] This information is vital for understanding how protein stability is regulated and how it is altered in disease or in response to therapeutic interventions.[19][20]
Advantages and Considerations
Metabolic labeling with amino acids offers several distinct advantages:
-
High Accuracy and Precision: Samples are mixed early in the workflow, minimizing errors from sample handling.[3]
-
In Vivo Labeling: The labeling occurs within living cells, providing a more physiologically relevant snapshot of the proteome.[2]
-
Versatility: The technique can be adapted to a wide range of cell culture systems and research questions.[12]
However, there are also some limitations to consider:
-
Applicability: Primarily suited for cells that can be cultured in vitro.[5] Labeling in whole organisms (SILAM - Stable Isotope Labeling in Mammals) is more complex and costly.[21]
-
Time Requirement: Complete labeling requires several cell doublings, which can be time-consuming.[5]
-
Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline, which can complicate data analysis if not properly accounted for.[22]
Conclusion
The application of labeled amino acids in proteomics has fundamentally transformed our ability to quantitatively analyze the complex and dynamic world of proteins. From elucidating fundamental cellular processes to identifying novel drug targets and biomarkers, techniques like SILAC provide a robust and versatile platform for discovery. As mass spectrometry technology continues to advance in sensitivity and resolution, the scope and power of metabolic labeling will undoubtedly expand, further empowering researchers to unravel the intricacies of the proteome and drive innovation in medicine and biotechnology.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 13. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Proteomic Approaches in Biomarker Discovery: New Perspectives in Cancer Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of SILAC Labeling in Phosphoproteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chempep.com [chempep.com]
- 22. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to rac-Histidine-13C6,15N3: Suppliers, Applications, and Methodologies
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative proteomics. This guide provides an in-depth overview of rac-Histidine-13C6,15N3, a racemic mixture of histidine fully labeled with carbon-13 and nitrogen-15 isotopes. Below, we detail its suppliers, pricing landscape, and relevant experimental methodologies, alongside visualizations of key biological pathways where this tracer can be employed.
Suppliers and Pricing
| Supplier | Product Name | Catalog Number | Pricing Information |
| For rac-Histidine-13C6,15N3: | |||
| Santa Cruz Biotechnology | rac Histidine-13C6,15N3 | Not specified | Inquire for pricing[1] |
| Pharmaffiliates | rac Histidine-13C6,15N3 | PA STI 046770 | Login or inquire for pricing[2] |
| Clearsynth | rac Histidine-13C6,15N3 | CS-T-96939 | Inquire for pricing[3] |
| For L-Histidine-13C6,15N3 (for reference): | |||
| Sigma-Aldrich | L-Histidine-13C6,15N3 | 608009 | ~$2,080 / 250 mg[4] |
| Cambridge Isotope Laboratories, Inc. | L-Histidine·HCl·H₂O (¹³C₆, 97-99%; ¹⁵N₃, 97-99%) | CNLM-758-0.25 | ~$2,052 / 0.25 g[5] |
| MedChemExpress | L-Histidine-13C6,15N3 | HY-N0832S1 | Inquire for pricing[6] |
Experimental Protocols
The primary applications for isotopically labeled amino acids like rac-Histidine-13C6,15N3 are in metabolic labeling studies, quantitative proteomics, and nuclear magnetic resonance (NMR) spectroscopy. While specific protocols for the racemic mixture are not commonly published, the methodologies are general to the use of stable isotope-labeled amino acids.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins.
Methodology:
-
Cell Culture: Two populations of cells are cultured in parallel. One is grown in a "light" medium containing natural histidine, while the other is grown in a "heavy" medium where natural histidine is replaced with rac-Histidine-13C6,15N3.
-
Incorporation: The cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Sample Preparation: The cell populations are then subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the "light" and "heavy" cell lysates are combined in a 1:1 ratio.
-
Protein Digestion: The combined protein mixture is digested, typically with trypsin, to generate peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry. Peptides containing the "heavy" histidine will have a predictable mass shift compared to their "light" counterparts.
-
Quantification: The relative abundance of proteins between the two experimental conditions is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Amino Acid Analysis
This technique is used to determine the isotopic enrichment of amino acids in a sample.
Methodology:
-
Protein Hydrolysis: The protein sample is hydrolyzed to release individual amino acids. This is typically achieved by acid hydrolysis using 6 M HCl.
-
Derivatization: The amino acids are chemically modified (derivatized) to make them volatile for gas chromatography. A common method is the formation of N-acetyl methyl esters.
-
Gas Chromatography (GC): The derivatized amino acids are separated on a GC column.
-
Combustion and Reduction: The separated compounds are combusted to gases (e.g., CO2 and N2).
-
Isotope Ratio Mass Spectrometry (IRMS): The isotopic ratios (e.g., 13C/12C and 15N/14N) of the resulting gases are measured by the mass spectrometer.
Signaling and Metabolic Pathways
rac-Histidine-13C6,15N3 can be used to trace the metabolic fate of histidine and its involvement in various cellular processes.
Histidine Metabolism
Histidine is an essential amino acid with several important metabolic fates, including its role as a precursor for histamine and its catabolism to glutamate.[1][2]
Caption: Overview of major histidine metabolic pathways.
Two-Component Signaling Systems
In many organisms, particularly bacteria, histidine kinases are key components of two-component signal transduction systems that regulate cellular responses to environmental stimuli.[7][8][9] These systems involve the autophosphorylation of a histidine residue on the kinase, followed by the transfer of the phosphoryl group to an aspartate residue on a response regulator protein.
Caption: A generic two-component signaling pathway involving a histidine kinase.
References
- 1. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species [mdpi.com]
- 3. Histidine - Wikipedia [en.wikipedia.org]
- 4. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Atypical modes of bacterial histidine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histidine protein kinases: key signal transducers outside the animal kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histidine kinase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with rac-Histidine-13C6,15N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes has become a cornerstone of quantitative proteomics, enabling the accurate measurement of protein abundance, synthesis, and turnover. Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling technique.[1][2][3][4] This method involves replacing a standard essential amino acid in the cell culture medium with its heavy-isotope-labeled counterpart. As cells grow and divide, they incorporate this "heavy" amino acid into their newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" (natural isotope abundance) and "heavy" media, researchers can precisely quantify differences in protein expression between different experimental conditions.
This document provides an overview of the application of histidine metabolic labeling, with a specific focus on the use of rac-Histidine-13C6,15N3. It includes a general protocol for SILAC-based experiments and discusses the metabolic pathways of histidine.
A Note on the Use of Racemic Histidine: The term "rac" indicates that this product is a racemic mixture, containing both D- and L-isomers of Histidine-13C6,15N3. Standard SILAC protocols and most commercially available labeled amino acids for this purpose are the L-isomers, as these are the building blocks of proteins in mammalian cells. The use of a racemic mixture introduces additional considerations regarding the metabolic fate of the D-isomer, which may include enzymatic conversion or degradation. While mammalian cells possess enzymes like D-amino acid oxidase (DAAO) that can metabolize D-amino acids, the specific activity of these enzymes towards D-histidine in commonly used cell lines for proteomics is not well-documented in the currently available scientific literature.[5][6][7] Therefore, the provided protocols and a significant portion of the discussion are based on the well-established principles of L-histidine metabolism and SILAC. Researchers using a racemic mixture should consider performing preliminary experiments to assess the incorporation efficiency and potential metabolic conversion of the D-isomer in their specific experimental system.
Applications of Histidine Metabolic Labeling
Histidine possesses a unique imidazole side chain, which plays a critical role in enzyme catalysis, metal ion coordination, and protein-protein interactions.[8] Metabolic labeling with heavy histidine can be a valuable tool for:
-
Quantitative Proteomics: As with other essential amino acids, labeled histidine can be used in SILAC experiments to quantify changes in protein expression in response to various stimuli, such as drug treatment or disease states.
-
Studying Post-Translational Modifications (PTMs): Histidine methylation is a less-studied PTM that can be investigated using metabolic labeling.
-
Pulse-Chase Experiments: To study protein turnover and degradation rates.
-
Targeted Proteomics: Labeled histidine can be used to generate internal standards for the absolute quantification of specific histidine-containing peptides and proteins.
Experimental Protocols
The following is a generalized protocol for a SILAC experiment. This protocol should be optimized for the specific cell line and experimental conditions.
I. Cell Culture and Labeling
-
Cell Line Selection: Choose a cell line that is auxotrophic for histidine, meaning it cannot synthesize its own histidine and will rely on the media for this amino acid. If the cell line is not auxotrophic, a histidine-free medium must be used.
-
Media Preparation:
-
Light Medium: Prepare standard cell culture medium supplemented with unlabeled L-histidine at the normal concentration.
-
Heavy Medium: Prepare cell culture medium deficient in histidine and supplement it with rac-Histidine-13C6,15N3. The final concentration should be equivalent to that of L-histidine in the standard medium.
-
It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids from the serum.
-
-
Cell Adaptation: Culture the cells in the "heavy" and "light" media for at least five to six cell divisions to ensure complete incorporation of the labeled and unlabeled histidine, respectively.
-
Verification of Incorporation: Before starting the experiment, it is advisable to verify the incorporation of the heavy histidine by mass spectrometry. A small sample of protein from the "heavy"-labeled cells can be extracted, digested, and analyzed to confirm that the peptides containing histidine show the expected mass shift.
-
Experimental Treatment: Once the cells are fully labeled, they can be subjected to the desired experimental conditions (e.g., drug treatment, induction of a signaling pathway).
II. Sample Preparation for Mass Spectrometry
-
Cell Lysis: After the experimental treatment, harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates from the "light" and "heavy" cell populations.
-
Mixing of Lysates: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion:
-
In-solution digestion: The mixed protein lysate can be digested directly. This typically involves reduction of disulfide bonds with dithiothreitol (DTT), alkylation of cysteine residues with iodoacetamide (IAA), and overnight digestion with a protease such as trypsin.
-
In-gel digestion: Alternatively, the mixed lysate can be run on an SDS-PAGE gel. The gel can be stained, and the protein bands can be excised and subjected to in-gel digestion.
-
-
Peptide Cleanup: After digestion, the resulting peptides should be desalted and concentrated using a C18 StageTip or a similar method before mass spectrometry analysis.
III. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The cleaned peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using software capable of handling SILAC data (e.g., MaxQuant). The software will identify peptides and quantify the relative abundance of the "light" and "heavy" versions of each peptide. The ratio of the intensities of the heavy and light peptides reflects the relative abundance of the protein in the two experimental conditions.
Data Presentation
Quantitative data from a SILAC experiment is typically presented in a table format. The table should include the protein identifier, gene name, the number of peptides identified for each protein, the calculated protein ratio (heavy/light), and a measure of statistical significance (e.g., p-value or q-value).
Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment
| Protein ID | Gene Name | Number of Peptides | Ratio H/L | p-value |
| P01234 | GENE1 | 15 | 2.5 | 0.001 |
| Q56789 | GENE2 | 8 | 0.8 | 0.04 |
| P98765 | GENE3 | 12 | 1.1 | 0.89 |
This is an example table. Actual data will vary based on the experiment.
Visualizations
Histidine Metabolism Pathway
The following diagram illustrates the major metabolic pathways of L-histidine in mammalian cells. This includes its incorporation into proteins, its catabolism, and its conversion to other important biomolecules like histamine and carnosine.[8][9][10]
References
- 1. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: rac Histidine-¹³C₆,¹⁵N₃ for Flux Analysis Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic pathways within a biological system. Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach to MFA that utilizes isotopically labeled substrates to trace their metabolic fate.[1] L-Histidine-¹³C₆,¹⁵N₃ is a stable isotope-labeled version of the essential amino acid histidine, where all six carbon atoms are replaced with ¹³C and all three nitrogen atoms are replaced with ¹⁵N.[2] This comprehensive labeling makes it an excellent tracer for studying histidine metabolism, its contributions to one-carbon metabolism, and its role in various physiological and pathological states, including cancer.[3][4] These notes provide detailed applications and protocols for using rac Histidine-¹³C₆,¹⁵N₃ in flux analysis experiments.
While most biological systems stereospecifically utilize L-histidine, the use of a racemic mixture (rac-) may be relevant for specific experimental contexts, such as studying non-enzymatic reactions or the metabolism of D-amino acids by certain organisms (e.g., bacteria). In mammalian systems, it is expected that primarily the L-isomer will be incorporated into metabolic pathways.
Core Applications
-
Tracing Histidine Catabolism: Elucidating the flux through histidine's primary degradation pathway, which leads to the production of glutamate and its subsequent entry into the TCA cycle.[3][5]
-
Investigating One-Carbon Metabolism: Histidine catabolism is directly linked to the folate cycle, providing one-carbon units essential for the synthesis of purines and other vital molecules.[3] Tracing the ¹³C and ¹⁵N labels allows for the quantification of this contribution.
-
Studying Histamine Synthesis: Histidine is the direct precursor to histamine, a key signaling molecule in immune responses and neurotransmission.[3][6] Flux analysis can determine the rate of histamine production under various conditions.[7]
-
Biomarker Discovery: Understanding how histidine metabolic pathways are altered in disease states, such as cancer or metabolic disorders, can help identify novel therapeutic targets and biomarkers.[1][8]
Experimental Workflow and Signaling Pathways
The general workflow for a flux analysis experiment using a stable isotope tracer is a multi-step process from sample preparation to data analysis.
References
- 1. Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research with Clinical Application to NonSmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streamlining the Analysis of Dynamic 13C-Labeling Patterns for the Metabolic Engineering of Corynebacterium glutamicum as l-Histidine Production Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Spatiotemporally resolved metabolomics and isotope tracing reveal CNS drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Stable Isotope Labeling with rac-Histidine-13C6,15N3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used in quantitative proteomics.[1][2] This method involves the replacement of a standard "light" amino acid in the cell culture medium with a "heavy," stable isotope-labeled counterpart.[3] As cells grow and synthesize new proteins, they incorporate these heavy amino acids, leading to a mass shift that can be accurately measured by mass spectrometry (MS).[4] This allows for the precise relative quantification of proteins between different cell populations, for example, a control group versus a treated group.[2]
While arginine and lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin digestion, other amino acids, including histidine, can be employed for specific research applications.[5] Labeling with rac-Histidine-13C6,15N3 provides a unique tool to investigate the role of histidine in protein function, structure, and metabolism. These application notes provide a detailed protocol for the use of rac-Histidine-13C6,15N3 for metabolic labeling in mammalian cell culture.
Key Applications
-
Quantitative Proteomics: Determine relative protein abundance between different experimental conditions.
-
Protein Turnover Studies: Investigate the synthesis and degradation rates of proteins.[6]
-
Post-Translational Modification (PTM) Analysis: Quantify changes in PTMs such as phosphorylation.[2]
-
Protein-Protein Interaction Studies: Differentiate specific interaction partners from non-specific background proteins.[2]
-
Drug Target Identification: Identify protein targets of drugs and determine binding affinities.[2]
Experimental Design and Considerations
Successful SILAC experiments with rac-Histidine-13C6,15N3 require careful planning and execution. Key considerations include the choice of cell line, the formulation of the culture medium, and ensuring complete incorporation of the labeled amino acid.
Cell Line Selection
The choice of cell line is critical. The selected cells must be able to grow robustly in a custom medium where natural histidine is replaced by its isotopically labeled form. Commonly used cell lines for SILAC experiments that can be adapted for histidine labeling include HEK293, HeLa, A549, and Jurkat cells.[7] It is essential to ensure that the chosen cell line has a low capacity for endogenous histidine synthesis.
Media Formulation
The foundation of a successful SILAC experiment is the formulation of the culture medium. Standard media like Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 are available in formulations lacking specific amino acids, including histidine.
Essential Media Components:
-
Histidine-Free Base Medium: Use a commercially available DMEM or RPMI-1640 formulation that lacks L-histidine.
-
Dialyzed Fetal Bovine Serum (dFBS): Standard FBS contains free amino acids that will compete with the labeled histidine, leading to incomplete labeling. Therefore, it is crucial to use dFBS, which has had small molecules, including free amino acids, removed.[8]
-
"Light" and "Heavy" Amino Acids:
-
Light Medium: Supplement the histidine-free base medium with a known concentration of natural L-histidine.
-
Heavy Medium: Supplement the histidine-free base medium with rac-Histidine-13C6,15N3 at the same molar concentration as the light L-histidine.
-
-
Other Supplements: Include other necessary supplements such as L-glutamine, penicillin/streptomycin, and sodium pyruvate as required for the specific cell line.
Note on Racemic Histidine: The provided protocols utilize a racemic mixture of Histidine-13C6,15N3. Mammalian cells will selectively incorporate the L-isomer. While low concentrations of D-histidine are generally tolerated, high concentrations may have cytotoxic effects.[9] It is advisable to perform initial toxicity assays if cell viability is a concern.
Protocol: rac-Histidine-13C6,15N3 Labeling in Mammalian Cells
This protocol is adapted from standard SILAC procedures for lysine and arginine labeling.
I. Media Preparation
-
Reconstitute Histidine-Free Medium: Prepare the histidine-free DMEM or RPMI-1640 according to the manufacturer's instructions.
-
Prepare Amino Acid Stock Solutions:
-
"Light" L-Histidine Stock (100x): Based on the standard concentration of L-histidine in your chosen medium (see Table 1), prepare a 100x stock solution in sterile phosphate-buffered saline (PBS). For example, for DMEM with a standard concentration of 42 mg/L, the 100x stock would be 4.2 g/L.
-
"Heavy" rac-Histidine-13C6,15N3 Stock (100x): Prepare a 100x stock solution of rac-Histidine-13C6,15N3 in sterile PBS at the same molar concentration as the "light" stock.
-
-
Prepare "Light" and "Heavy" SILAC Media:
-
To 500 mL of histidine-free base medium, add:
-
50 mL of dialyzed Fetal Bovine Serum (10% final concentration).
-
5 mL of 100x "Light" L-Histidine stock (for "Light" medium) OR 5 mL of 100x "Heavy" rac-Histidine-13C6,15N3 stock (for "Heavy" medium).
-
Other required supplements (e.g., L-glutamine, antibiotics).
-
-
-
Sterile Filtration: Sterile-filter the complete "Light" and "Heavy" media through a 0.22 µm filter. Store at 4°C.
Table 1: Standard L-Histidine Concentrations in Common Cell Culture Media
| Media Formulation | L-Histidine Concentration (mg/L) | L-Histidine Concentration (mM) |
| DMEM (High Glucose)[10][11] | 42 | 0.2 |
| RPMI-1640[12] | 15 | 0.097 |
II. Cell Culture and Labeling
-
Cell Adaptation:
-
Culture the chosen cell line in the "Light" SILAC medium for at least two passages to adapt them to the custom medium.
-
Once adapted, split the cell population into two separate flasks. Continue to culture one population in the "Light" medium and switch the other to the "Heavy" medium.
-
-
Incorporation Phase:
III. Verification of Incorporation Efficiency
Before proceeding with the main experiment, it is crucial to verify the incorporation efficiency of the heavy histidine.
-
Sample Preparation:
-
Harvest a small aliquot of cells from the "Heavy" labeled culture.
-
Lyse the cells and extract the proteins.
-
Perform an in-solution or in-gel tryptic digest of the protein extract.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a relevant protein database.
-
Calculate the incorporation efficiency by determining the ratio of the intensity of the heavy, histidine-containing peptides to the sum of the intensities of both the heavy and light forms.[13]
-
The incorporation rate should be >95% before proceeding. If not, continue to culture the cells for additional passages.
-
Table 2: Example of Incorporation Efficiency Calculation for a Histidine-Containing Peptide
| Peptide Sequence | Light Isotope Peak Area | Heavy Isotope Peak Area | Incorporation Efficiency (%) |
| (e.g., VHHALG*VGER) | User-defined value | User-defined value | (Heavy Area / (Heavy Area + Light Area)) * 100 |
| Add more peptides |
IV. Experimental Procedure
-
Apply Treatment: Once complete labeling is confirmed, apply the experimental treatment (e.g., drug administration) to one of the cell populations (typically the "Heavy" labeled cells), while the other population serves as the control ("Light" labeled cells).
-
Cell Harvesting and Lysis:
-
Harvest both the "Light" and "Heavy" cell populations.
-
Determine the cell count or protein concentration for each population.
-
Lyse the cells using a suitable lysis buffer compatible with downstream processing.
-
-
Mixing of Lysates:
-
Combine equal amounts of protein from the "Light" and "Heavy" cell lysates. This is a critical step to minimize experimental variability.[5]
-
-
Protein Digestion:
-
Perform a tryptic digest of the mixed protein sample.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the "Light" and "Heavy" peptide pairs using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The ratio of the intensities of the heavy to light peptide peaks provides the relative quantification of the corresponding protein.
-
Troubleshooting
Table 3: Common Issues and Solutions in Histidine SILAC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Incorporation Efficiency | - Insufficient number of cell doublings.- Presence of unlabeled histidine in the medium (e.g., from non-dialyzed serum).- Cell line synthesizes histidine endogenously. | - Culture cells for at least 5-6 doublings.- Ensure the use of high-quality dialyzed FBS.- Select a cell line that is auxotrophic for histidine. |
| Poor Cell Growth | - Toxicity of the heavy amino acid.- Absence of essential growth factors in the dialyzed serum. | - Perform a dose-response curve to check for toxicity of rac-Histidine-13C6,15N3.- Supplement the medium with known essential growth factors. |
| Isotopic Scrambling | - Metabolic conversion of histidine into other amino acids. | - Analyze for potential mass shifts in other amino acids. Histidine is not typically a major precursor for other amino acids in mammalian cells, but this should be verified for the specific cell line. |
| Inaccurate Quantification | - Incomplete labeling.- Unequal mixing of "Light" and "Heavy" lysates. | - Verify >95% incorporation before the experiment.- Carefully quantify protein concentrations before mixing. |
Visualizing the Workflow and Metabolic Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a SILAC experiment using rac-Histidine-13C6,15N3.
Caption: General workflow for SILAC using rac-Histidine-13C6,15N3.
Histidine Metabolism and Incorporation Pathway
This diagram shows the primary metabolic fates of histidine in mammalian cells, highlighting its incorporation into proteins and potential catabolic pathways.
Caption: Metabolic fate of labeled histidine in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic Labeling (SILAC) | CK Isotopes [ckisotopes.com]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Effects of L-histidine on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11965 - DMEM, high glucose | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 41966 - DMEM, high glucose, pyruvate | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. 11875 - RPMI 1640 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]
Troubleshooting & Optimization
Technical Support Center: rac-Histidine-13C6,15N3 Labeling
Welcome to the technical support center for rac-Histidine-13C6,15N3 labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during protein labeling experiments using racemic 13C and 15N-labeled histidine.
Frequently Asked Questions (FAQs)
Q1: What is rac-Histidine-13C6,15N3, and why is the "rac" designation important?
A1: rac-Histidine-13C6,15N3 is a stable isotope-labeled amino acid where all six carbon atoms are replaced with carbon-13 (¹³C) and all three nitrogen atoms are replaced with nitrogen-15 (¹⁵N). The "rac" prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both the D- and L-enantiomers of histidine. This is a critical consideration for protein labeling experiments, as protein synthesis machinery in most organisms is highly specific for L-amino acids.
Q2: Can I use rac-Histidine-13C6,15N3 for metabolic labeling of proteins in cell culture (e.g., SILAC)?
A2: While it is possible to use racemic mixtures, it is generally not recommended for standard protein labeling experiments. The ribosomal machinery responsible for protein synthesis is stereospecific and strongly favors the incorporation of L-amino acids. The presence of D-histidine can lead to several complications, as detailed in the troubleshooting guide below. For reliable and efficient labeling, it is advisable to use the pure L-enantiomer (L-Histidine-13C6,15N3).
Q3: What are the potential consequences of using a racemic mixture for protein labeling?
A3: Using a racemic mixture of labeled histidine can lead to:
-
Low Protein Yield: The D-isomer can inhibit protein synthesis, resulting in significantly lower yields of your target protein.
-
Inaccurate Quantification: If any D-histidine is incorporated, it will be isobaric (have the same mass) as the L-histidine, making it difficult to distinguish with standard mass spectrometry. This can lead to errors in protein quantification.
-
Cell Growth Inhibition: D-amino acids can be toxic to some cell lines, leading to reduced cell viability and growth rates.
-
Altered Protein Structure and Function: In the rare event of D-histidine incorporation, it can disrupt the normal folding and function of the protein.[1]
Q4: Can the D-histidine in the racemic mixture be converted to L-histidine by the expression host?
A4: Some microorganisms possess enzymes called racemases that can interconvert D- and L-amino acids. For instance, a histidine-specific racemase has been identified in some lactic acid bacteria.[2] However, common laboratory expression strains like E. coli K-12 do not typically possess a dedicated histidine racemase. While E. coli does have a D-amino acid dehydrogenase that can catabolize some D-amino acids, its activity on D-histidine is not well-characterized and is unlikely to efficiently convert it to L-histidine for protein synthesis.[3][4][5] Therefore, one should not rely on the host system to convert the D-isomer to the usable L-isomer.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during protein labeling experiments with rac-Histidine-13C6,15N3.
Issue 1: Low Protein Yield or No Expression
Possible Cause: Inhibition of protein synthesis by D-histidine.
Explanation: The presence of D-histidine in the culture medium can interfere with the translational machinery. Ribosomes are highly selective for L-aminoacyl-tRNAs, and the presence of D-amino acids can lead to a depletion of the available pool of correctly charged tRNAs or direct inhibition of the ribosome.
Troubleshooting Steps:
-
Switch to L-Histidine-13C6,15N3: The most effective solution is to use the pure L-enantiomer of the labeled histidine. This will ensure efficient incorporation and prevent inhibition of protein synthesis.
-
Optimize Labeled Amino Acid Concentration: If using the racemic mixture is unavoidable, try titrating the concentration. A lower concentration might reduce the inhibitory effects, although this will likely also reduce the overall labeling efficiency.
-
Supplement with Unlabeled L-Histidine: In some cases, adding a small amount of unlabeled L-histidine to the medium can help rescue protein synthesis, but this will dilute the isotopic enrichment and complicate quantitative analysis.
Issue 2: Inconsistent or Inaccurate Quantification in Mass Spectrometry
Possible Cause: Low and variable incorporation of D-histidine and/or metabolic scrambling.
Explanation: Even if a small amount of D-histidine is incorporated, it will have the same mass as L-histidine, making them indistinguishable in a standard mass spectrometer. The incorporation efficiency of the D-isomer is often very low and can be unpredictable.[6] Furthermore, some cells may metabolize D-histidine into other labeled compounds, which could then be incorporated into the protein, leading to unexpected mass shifts and quantification errors.
Troubleshooting Steps:
-
Chiral Analysis of Protein Hydrolysate: To confirm the presence and quantify the amount of D-histidine in your protein, you will need to perform chiral chromatography on the protein hydrolysate. This involves hydrolyzing your purified protein back to its constituent amino acids and then separating the D- and L-enantiomers using a chiral column coupled to a mass spectrometer.
-
Use L-Histidine-13C6,15N3 as a Standard: For accurate quantification, it is highly recommended to use a pure L-histidine labeled standard.
-
Careful Data Analysis: If you suspect D-histidine incorporation, be cautious in interpreting your quantitative data. The ratios of heavy to light peptides may not accurately reflect the relative protein abundance.
Issue 3: Poor Cell Growth or Viability
Possible Cause: Toxicity of D-histidine.
Explanation: Some D-amino acids can have detrimental effects on cell growth and physiology. This can manifest as a longer doubling time, lower cell density, or increased cell death.
Troubleshooting Steps:
-
Monitor Cell Health: Closely monitor cell morphology, growth rate, and viability when using the racemic mixture.
-
Reduce Concentration: Lowering the concentration of rac-Histidine-13C6,15N3 in the medium may alleviate the toxic effects.
-
Adapt Cells Gradually: If possible, try to adapt the cells to the medium containing the racemic mixture over several passages, starting with a very low concentration.
-
Switch to L-Histidine-13C6,15N3: As with other issues, using the pure L-enantiomer is the most reliable way to avoid cell toxicity problems.
Data Presentation
The following table summarizes the key differences and potential outcomes when using L-Histidine vs. rac-Histidine for protein labeling.
| Feature | L-Histidine-13C6,15N3 | rac-Histidine-13C6,15N3 |
| Composition | >98% L-enantiomer | 50% L-enantiomer, 50% D-enantiomer |
| Protein Yield | Expected to be normal | Potentially significantly reduced |
| Incorporation Efficiency | High | Low to negligible for the D-isomer |
| Quantitative Accuracy | High | Low and unreliable |
| Cell Growth | Unaffected | Potentially inhibited |
| Analytical Complexity | Low | High (requires chiral analysis for confirmation) |
Experimental Protocols
Protocol 1: Chiral Analysis of Labeled Histidine in Protein Hydrolysate
This protocol outlines the general steps for determining the enantiomeric composition of histidine in a labeled protein sample.
-
Protein Hydrolysis:
-
Accurately weigh 1-5 mg of your purified, labeled protein.
-
Add 1 mL of 6 M HCl.
-
Incubate at 110°C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the amino acid residue in a known volume of a suitable buffer (e.g., 0.1 M HCl).
-
-
Chiral Derivatization (Optional but Recommended for LC-MS):
-
Several derivatization reagents are available that react with the amino group of the amino acids to form diastereomers that can be separated on a standard C18 column. A common reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Follow the manufacturer's protocol for the derivatization reaction.
-
-
LC-MS/MS Analysis:
-
Without Derivatization: Use a chiral chromatography column (e.g., a teicoplanin-based column) with a mobile phase suitable for separating underivatized amino acid enantiomers.[7]
-
With Derivatization: Use a standard C18 reversed-phase column.
-
Set up the mass spectrometer to monitor the mass transitions for both unlabeled and labeled histidine.
-
Analyze a standard mixture of D- and L-Histidine-13C6,15N3 to determine their retention times.
-
Inject the hydrolyzed and derivatized protein sample and quantify the peak areas for the D- and L-isomers.
-
Visualizations
Diagram 1: Experimental Workflow for Troubleshooting Racemic Labeling Issues
Caption: Troubleshooting workflow for issues arising from the use of racemic labeled histidine.
Diagram 2: Signaling Pathway of Protein Synthesis Inhibition by D-Amino Acids
References
- 1. m.youtube.com [m.youtube.com]
- 2. The first identification and characterization of a histidine-specific amino acid racemase, histidine racemase from a lactic acid bacterium, Leuconostoc mesenteroides subsp. sake NBRC 102480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 4. E. coli histidine triad nucleotide binding protein 1 (ecHinT) is a catalytic regulator of D-alanine dehydrogenase (DadA) activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. Quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mass Spectrometry Data with Labeled Histidine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing labeled histidine in their mass spectrometry experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter when working with labeled histidine in mass spectrometry.
Issue 1: Unexpected Mass Shifts or Incorrect Isotopic Distribution in Labeled Peptides
Q: My mass spectrometry data shows unexpected mass shifts for histidine-containing peptides, or the isotopic distribution doesn't match the expected pattern for my labeling strategy. What could be the cause?
A: Several factors can contribute to discrepancies in expected mass shifts and isotopic distributions. Here's a breakdown of potential causes and how to troubleshoot them:
-
Incomplete Labeling: This is a frequent issue in metabolic labeling techniques like SILAC. If the "heavy" histidine has not been fully incorporated into the proteome, you will observe a mixed population of light and heavy peptides, leading to a complex and misleading isotopic pattern.[1]
-
Troubleshooting Steps:
-
Ensure sufficient cell doublings: For complete incorporation of the labeled amino acid, cells should undergo at least five to six doublings in the SILAC medium.[2]
-
Verify labeling efficiency: Before proceeding with the main experiment, perform a small-scale pilot study. Lyse a sample of cells grown in the heavy medium, digest the proteins, and analyze the peptides by MS to confirm >95% incorporation of the labeled histidine.[3]
-
Check for sources of "light" amino acids: The presence of unlabeled amino acids in the dialyzed fetal bovine serum (FBS) can lead to incomplete labeling. Ensure high-quality, extensively dialyzed FBS is used.[2]
-
-
-
Metabolic Conversion of Labeled Histidine: While less commonly reported than arginine-to-proline conversion, it is possible that labeled histidine could be metabolically converted to other molecules, leading to unexpected masses.[4][5]
-
Troubleshooting Steps:
-
Analyze amino acid composition: To definitively check for conversion, you can perform acid hydrolysis of a protein sample and analyze the resulting amino acid mixture by LC-MS/MS to see if the isotope label appears on other amino acids.
-
Consult literature for cell-line specific metabolism: Some cell lines may have more active pathways that could lead to amino acid conversions. A literature search for your specific cell line might provide clues.
-
-
-
Errors in Data Analysis: Incorrectly specified modifications or labeling parameters in your data analysis software will lead to incorrect peptide identification and quantification.
-
Troubleshooting Steps:
-
Double-check software settings: Ensure that the mass difference for the specific labeled histidine isotope is correctly entered as a variable modification.
-
Account for all possible modifications: Besides the intended label, consider other potential modifications like oxidation, which can also alter peptide mass.
-
-
Issue 2: Poor Quantification Accuracy and Reproducibility
Q: I'm observing high variability in the quantification of my labeled histidine peptides between replicates. What are the common sources of quantification errors?
A: Achieving accurate and reproducible quantification is critical. Here are common pitfalls and how to address them:
-
Incomplete Labeling: As mentioned above, incomplete labeling is a major source of quantification error, as it skews the heavy-to-light ratios.[6]
-
Solution: Verify labeling efficiency and ensure complete incorporation as described in Issue 1.
-
-
Metabolic Conversion: The conversion of a labeled amino acid to another (e.g., arginine to proline) can distort quantification by reducing the ion intensity of the intended "heavy" peptide.[7]
-
Solution: If you suspect metabolic conversion of histidine, consider strategies like supplementing the media with an excess of the potential conversion product to inhibit the pathway.
-
-
Sample Mixing Inaccuracies: Errors in combining the "light" and "heavy" samples before MS analysis will directly impact the final calculated ratios.
-
Solution: Use a reliable protein quantification assay (e.g., BCA assay) to accurately measure the protein concentration in each lysate before mixing them in a 1:1 ratio.
-
-
Co-elution of Peptides: In complex samples, co-eluting peptides can interfere with the quantification of the target peptide, especially in isobaric labeling strategies.[8]
Issue 3: Unexpected Fragmentation Patterns and Peptide Identifications
Q: The fragmentation spectra (MS/MS) of my histidine-containing peptides are unusual, leading to poor peptide identification or incorrect localization of modifications. Why is this happening?
A: The presence of histidine, especially when modified, can significantly influence peptide fragmentation.
-
Oxidation of Histidine: Histidine is susceptible to oxidation, and the resulting 2-oxo-histidine can dramatically alter fragmentation patterns. Preferential cleavage C-terminal to histidine is often reduced or eliminated upon oxidation.[11][12][13] This can lead to misidentification of the peptide or incorrect assignment of the oxidation site.[14]
-
Troubleshooting Steps:
-
Minimize sample-induced oxidation: Take precautions during sample preparation to minimize artificial oxidation, such as keeping samples cold and using fresh buffers.
-
Use appropriate fragmentation techniques: Electron Transfer Dissociation (ETD) can be less sensitive to side-chain modifications like oxidation compared to Collision-Induced Dissociation (CID), potentially providing clearer fragmentation spectra for oxidized peptides.[14]
-
Include oxidation as a variable modification: When searching your data, include the mass of an oxygen atom (+15.9949 Da) as a variable modification on histidine to correctly identify oxidized peptides.
-
-
-
Influence of Internal Basic Residues: The presence of a basic residue like histidine within a peptide can influence fragmentation, often directing cleavage at specific sites.[15]
-
Consideration: Be aware that standard fragmentation prediction algorithms may not fully account for the influence of an internal histidine. Manual inspection of spectra for characteristic ions may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the exact mass shifts for commonly used stable isotopes of histidine?
A1: The mass shift depends on the specific isotopes used. It is crucial to use the precise monoisotopic mass of the heavy amino acid in your data analysis software for accurate identification.
| Labeled Histidine Isotope | Number of Heavy Atoms | Mass Shift (Da) |
| L-Histidine (¹³C₆) | 6 x ¹³C | +6.0201 |
| L-Histidine (¹³C₆, ¹⁵N₃) | 6 x ¹³C, 3 x ¹⁵N | +9.0292 |
| L-Histidine (¹⁵N₃) | 3 x ¹⁵N | +2.9901 |
Note: These are theoretical mass shifts. Always confirm the mass shift provided by your isotope supplier.
Q2: How can I confirm that my SILAC labeling of histidine is complete?
A2: After at least five cell doublings in the "heavy" SILAC medium, harvest a small aliquot of cells.[3] Lyse the cells, digest the proteins with trypsin, and analyze the resulting peptides by LC-MS/MS. Search the data for known abundant proteins and manually inspect the spectra of histidine-containing peptides. You should see a complete shift of the peptide's isotopic envelope to the "heavy" mass. The "light" peak should be absent or at a very low background level (typically <5%).[3]
Q3: Can labeled histidine be used in techniques other than SILAC?
A3: Yes. Stable isotope-labeled histidine can be used as an internal standard in targeted proteomics assays, such as the Absolute Quantification (AQUA) method.[16] In this approach, a known amount of a synthetic, heavy-labeled peptide corresponding to a target peptide in your sample is spiked in. By comparing the MS signal of the heavy and light peptides, you can determine the absolute quantity of the endogenous protein.[16]
Q4: What are the recommended mass spectrometry settings for analyzing labeled histidine peptides?
A4: The optimal settings can vary depending on the instrument and the specific experiment. However, here are some general recommendations:
-
High-Resolution Mass Analyzer: Use a high-resolution instrument (e.g., Orbitrap, TOF) to accurately resolve the isotopic envelopes of the light and heavy peptide pairs.
-
Fragmentation Method: For standard peptide identification, Collision-Induced Dissociation (CID) is often sufficient. However, if you are dealing with labile modifications or oxidized peptides, consider using Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD).[14][17]
-
Data-Dependent Acquisition (DDA): This is a common method where the instrument automatically selects the most abundant precursor ions for fragmentation.
-
Data Analysis Software: Use software that can handle SILAC data and allows you to specify the mass of the labeled histidine as a variable modification.
Experimental Protocols
Key Experiment: SILAC Labeling and Sample Preparation for Histidine-labeled Proteomics
This protocol outlines the general steps for a SILAC experiment using labeled histidine.
1. SILAC Media Preparation:
-
Prepare "light" and "heavy" SILAC media (e.g., DMEM, RPMI 1640) that are deficient in the amino acid you are labeling (in this case, histidine).
-
Supplement the "light" medium with natural ("light") L-histidine.
-
Supplement the "heavy" medium with the stable isotope-labeled L-histidine (e.g., ¹³C₆,¹⁵N₃-L-histidine).
-
Add dialyzed fetal bovine serum (10%) and other necessary supplements (e.g., penicillin/streptomycin, glutamine) to both media.[18]
2. Cell Culture and Labeling:
-
Adapt your cells to the SILAC media by passaging them for at least five generations in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid.[3]
-
Maintain the cells in a logarithmic growth phase.
3. Experimental Treatment:
-
Once labeling is complete, apply your experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as the control.
4. Cell Lysis and Protein Quantification:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a reliable method (e.g., BCA assay).
5. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein sample using an appropriate protease (e.g., trypsin).
6. Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar method.
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.
7. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) that supports SILAC analysis.
-
Specify the labeled histidine as a variable modification in your search parameters.
-
The software will identify peptide pairs and calculate the heavy-to-light ratios for quantification.
Visualizations
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic approach to assess amino acid conversions in SILAC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted histidine-peptide enrichment improved the accuracy of isobaric-based quantitative proteomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Histidine-rich peptide selection and quantification in targeted proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. cpcscientific.com [cpcscientific.com]
- 17. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
minimizing isotopic interference with rac Histidine-13C6,15N3
Welcome to the technical support center for rac-Histidine-13C6,15N3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic interference and troubleshooting common issues encountered during quantitative mass spectrometry-based experiments using this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is rac-Histidine-13C6,15N3 and why is it used as an internal standard?
A1: rac-Histidine-13C6,15N3 is a stable isotope-labeled (SIL) version of the amino acid histidine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and all three nitrogen atoms are replaced with the heavy isotope Nitrogen-15 (¹⁵N). This results in a mass shift of +9 Daltons compared to the natural, unlabeled histidine.
It is used as an internal standard in quantitative mass spectrometry (e.g., LC-MS/MS) for several key reasons:
-
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the endogenous analyte (unlabeled histidine). This means it behaves similarly during sample preparation, chromatography, and ionization.
-
Co-elution: It typically co-elutes with the unlabeled histidine, which helps to compensate for variations in sample matrix effects, such as ion suppression or enhancement.[1]
-
Mass Distinction: The mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte, enabling accurate quantification.
Q2: What is isotopic interference and how can it affect my results?
A2: Isotopic interference, or "cross-talk," occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa.[2] This can happen in a few ways:
-
Natural Isotope Abundance: The unlabeled analyte has a natural abundance of heavy isotopes (e.g., ¹³C). This can lead to a small M+1, M+2, etc., peak in its mass spectrum that might overlap with the mass of the internal standard.
-
Isotopic Purity of the Internal Standard: The SIL internal standard may contain a small percentage of the unlabeled analyte as an impurity.[2]
-
In-source Fragmentation: Both the analyte and the internal standard can fragment within the mass spectrometer's ion source, and these fragments may have overlapping masses.
Isotopic interference can lead to non-linear calibration curves and biased quantitative results, ultimately compromising the accuracy and precision of your measurements.[2]
Q3: What is the typical isotopic purity of rac-Histidine-13C6,15N3 and why is it important?
A3: Commercially available rac-Histidine-13C6,15N3 typically has a high isotopic purity, often ≥95-98 atom % for both ¹³C and ¹⁵N. High isotopic purity is crucial to minimize the contribution of any remaining unlabeled histidine in the internal standard solution to the analyte signal, which would artificially inflate the measured concentration of the analyte.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for Histidine and its Labeled Standard
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Histidine is a polar compound and can exhibit poor retention on standard C18 columns. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-pairing reagent in your mobile phase to improve retention and peak shape.[3] |
| Interaction with Metal Ions in the LC System | The imidazole group of histidine can chelate metal ions. Ensure your LC system is properly passivated. Using a mobile phase with a low concentration of a chelating agent like EDTA can sometimes help. |
| Sample Solvent Mismatch | A mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion. Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. |
Issue 2: Non-Linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| Isotopic Interference | At high concentrations of the analyte, its natural isotopic distribution can contribute to the signal of the internal standard. To assess this, prepare a sample with a high concentration of unlabeled histidine and no internal standard and monitor the mass channel of the internal standard. If a signal is detected, you have isotopic interference. |
| Incorrect Internal Standard Concentration | Ensure the concentration of the internal standard is appropriate for the expected concentration range of the analyte. A very high or very low internal standard concentration can lead to non-linearity. |
| Detector Saturation | At the highest concentrations of your calibration curve, the detector may be saturated. Dilute your highest calibration standards and re-run the analysis. |
Issue 3: Inaccurate or Imprecise Quantitative Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Even with a co-eluting internal standard, significant matrix effects can impact accuracy. Optimize your sample preparation to remove as many interfering matrix components as possible. Consider using a different ionization source or modifying your mobile phase. |
| Incorrect MRM Transitions | Ensure you are using specific and intense precursor-product ion transitions for both the analyte and the internal standard. Fragmentation patterns can be confirmed by infusing a pure standard of each. |
| Metabolic Instability of the Internal Standard | In some biological systems, there could be back-conversion of the labeled standard. This is less likely with ¹³C and ¹⁵N labels compared to deuterium labels. However, if suspected, perform stability tests in the matrix. |
Experimental Protocols
Protocol 1: Sample Preparation for Histidine Quantification in Plasma
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of rac-Histidine-13C6,15N3 in a suitable solvent (e.g., 50% methanol in water) at a concentration appropriate for the expected analyte concentration range.
-
Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex thoroughly for 1 minute.
-
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Parameters for Histidine Analysis
-
LC Column: HILIC column (e.g., Amide or Silica-based) is recommended for good retention of histidine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to allow for the elution of polar compounds like histidine.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Histidine (Analyte): Precursor m/z 156.1 -> Product m/z (e.g., 110.1, 83.1)
-
rac-Histidine-13C6,15N3 (Internal Standard): Precursor m/z 165.1 -> Product m/z (e.g., 116.1, 89.1)
-
Note: Optimal product ions should be determined empirically on your specific instrument.
-
Data Presentation
Table 1: Example of Isotopic Contribution of Unlabeled Histidine to the Internal Standard Signal
| Concentration of Unlabeled Histidine (µM) | Signal Intensity at Analyte m/z (Counts) | Signal Intensity at Internal Standard m/z (Counts) | % Interference |
| 1 | 1,000,000 | 500 | 0.05% |
| 10 | 10,000,000 | 5,000 | 0.05% |
| 100 | 100,000,000 | 55,000 | 0.055% |
| 1000 | 1,000,000,000 | 600,000 | 0.06% |
% Interference = (Signal at IS m/z / Signal at Analyte m/z) * 100
Table 2: Impact of Isotopic Interference on Quantification
| Actual Analyte Concentration (µM) | Measured Analyte Concentration (µM) - Uncorrected | Measured Analyte Concentration (µM) - Corrected | % Error (Uncorrected) |
| 1 | 1.05 | 1.00 | 5.0% |
| 10 | 10.48 | 10.01 | 4.8% |
| 100 | 105.2 | 100.2 | 5.2% |
| 500 | 528.0 | 501.5 | 5.6% |
This table illustrates a hypothetical scenario where a consistent isotopic interference leads to an overestimation of the analyte concentration. Correction can be performed using mathematical models.[2]
Visualizations
References
rac Histidine-13C6,15N3 stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of rac Histidine-13C6,15N3. This information is intended for researchers, scientists, and drug development professionals using this stable isotope-labeled compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is rac Histidine-13C6,15N3 and what are its common applications?
A: rac Histidine-13C6,15N3 is a stable isotope-labeled version of the amino acid histidine. The "rac" indicates that it is a racemic mixture of both D- and L-isomers. The "-13C6,15N3" denotes that all six carbon atoms are the heavy isotope carbon-13, and all three nitrogen atoms are the heavy isotope nitrogen-15. This labeling makes it a useful internal standard in mass spectrometry-based applications, such as pharmacokinetic studies and metabolomics, as well as in biomolecular NMR investigations.[1][2]
Q2: What are the recommended storage conditions for rac Histidine-13C6,15N3?
A: To ensure stability, rac Histidine-13C6,15N3 should be stored under appropriate conditions. While specific recommendations may vary slightly by manufacturer, general guidelines are as follows:
-
Short-term storage: 2-8°C in a refrigerator.[3]
-
Long-term storage: For extended periods, storage at -20°C or below is recommended to minimize degradation.
-
Protection from light and moisture: The compound should be stored away from light and moisture.[1] It is advisable to store it in a tightly sealed container, preferably in a desiccator.
Q3: What are the potential stability issues and degradation pathways for histidine?
A: Histidine, and by extension its isotopically labeled forms, can degrade through several pathways, particularly in solution. The primary degradation routes include:
-
Oxidation: The imidazole ring of histidine is susceptible to oxidation, which can be accelerated by the presence of metal ions and reactive oxygen species.
-
Decarboxylation: At elevated temperatures, histidine can undergo decarboxylation to form histamine.
-
Microbial degradation: In non-sterile solutions, microorganisms can metabolize histidine.[4]
-
Photodegradation: Exposure to UV light can lead to the degradation of the imidazole ring.
The major metabolic degradation pathway in biological systems involves the conversion of histidine to urocanic acid, which is then further metabolized to N-formimino-L-glutamate and ultimately L-glutamate.[5]
Q4: I am seeing unexpected peaks in my mass spectrometry analysis. Could this be due to degradation of my rac Histidine-13C6,15N3 standard?
A: Yes, unexpected peaks can be an indication of degradation. Common degradation products that might be observed include:
-
Histamine-13C6,15N2: Formed via decarboxylation.
-
Oxidized histidine species: Various oxidation products of the imidazole ring.
-
Urocanic acid-13C6,15N2: A potential metabolic or chemical degradation product.
To troubleshoot this, it is recommended to prepare a fresh stock solution from solid material and re-analyze. If the issue persists, consider the stability of the compound in your specific solvent and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor peak shape or low signal intensity in LC-MS | 1. Degradation of the standard. 2. Poor solubility in the mobile phase. 3. Adsorption to vials or tubing. | 1. Prepare a fresh stock solution. Ensure proper storage of both solid and solution forms. 2. Adjust the pH of the mobile phase; histidine is more soluble in acidic conditions. 3. Use silanized vials and ensure the LC system is properly passivated. |
| Inaccurate quantification results | 1. Incorrect concentration of the standard due to degradation or improper weighing. 2. Presence of unlabeled histidine impurity. | 1. Verify the purity of the standard using a fresh sample. Perform a concentration verification using a suitable method like UV-Vis spectrophotometry. 2. Check the certificate of analysis for isotopic purity. |
| Precipitation of the standard in solution | 1. The concentration of the standard exceeds its solubility in the chosen solvent. 2. pH of the solution is near the isoelectric point of histidine (pI ≈ 7.6). | 1. Reduce the concentration of the standard. 2. Adjust the pH of the solution to be further from the isoelectric point. Acidifying the solution will increase solubility. |
Stability Data
The following table summarizes the expected stability of histidine under various conditions. This data is representative and may vary for the isotopically labeled form.
| Condition | Solvent | Temperature | Expected Stability (t1/2) | Primary Degradation Pathway |
| Aqueous Solution | pH 4.0 | 4°C | > 6 months | Minimal degradation |
| pH 7.0 | 25°C | Weeks to months | Oxidation, Microbial growth | |
| pH 9.0 | 4°C | Months | Racemization, Oxidation | |
| Organic Solvent | Methanol | 25°C | > 1 year | Minimal degradation |
| Acetonitrile | 25°C | > 1 year | Minimal degradation | |
| Solid State | - | 2-8°C | > 2 years | Minimal degradation |
| - | 25°C | > 1 year | Minimal degradation |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Allow the vial of rac Histidine-13C6,15N3 to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the solid compound using a calibrated analytical balance.
-
Add the desired solvent (e.g., high-purity water, methanol) to the solid.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C or below.
Protocol for Assessing Purity by LC-MS
-
Prepare a working solution: Dilute the stock solution to a suitable concentration (e.g., 1 µg/mL) in the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute histidine (e.g., 0-50% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan and/or selected ion monitoring (SIM) for the m/z of rac Histidine-13C6,15N3 and its potential degradation products.
-
-
Analysis: Integrate the peak area of the parent compound and any observed degradation products to assess purity.
Visualizations
Caption: Workflow for preparing and analyzing rac Histidine-13C6,15N3.
Caption: Key degradation pathways of histidine.
References
- 1. L-Histidine·HCl·HâO (¹³Câ, 97-99%; ¹âµNâ, 97-99%) (<5% D)- Cambridge Isotope Laboratories, CNLM-758-0.1 [isotope.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. L-histidine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with incomplete labeling of histidine residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the labeling of histidine residues in proteins.
Frequently Asked Questions (FAQs)
Q1: Why is my histidine-tagged protein not binding to the affinity column?
A1: One of the most common reasons for a histidine-tagged protein failing to bind to an immobilized metal affinity chromatography (IMAC) resin is that the His-tag is inaccessible.[1] This can occur if the tag is buried within the protein's three-dimensional structure.[1][2] To determine if this is the issue, you can perform the purification under denaturing conditions using agents like urea or guanidinium chloride.[1][2] If the protein binds in the presence of denaturants, it indicates that the His-tag is hidden in the native conformation.[1]
Another critical factor is the pH of your binding buffer. At low pH, the imidazole side chain of histidine becomes protonated, which impairs its ability to coordinate with the metal ions on the resin.[1][2] It is generally recommended to maintain a buffer pH close to the isoelectric point of the protein.[2]
Q2: What is the optimal number of histidine residues for efficient labeling?
A2: For radiolabeling with [⁹⁹ᵐTc(CO)₃]⁺ or [¹⁸⁸Re(CO)₃]⁺, optimal labeling requires six consecutive histidine residues.[3] The presence of surrounding positively charged residues, such as arginine (Arg) or lysine (Lys), can further enhance labeling efficiency.[3] Conversely, negatively charged residues near the His-tag can be detrimental to labeling.[3]
Q3: Can other amino acids interfere with histidine labeling?
A3: Yes, other nucleophilic amino acid residues, particularly cysteine and lysine, can interfere with histidine labeling, leading to poor selectivity.[4][5] The moderate nucleophilicity of histidine makes its modification susceptible to influence from these more reactive residues.[4] Pre-treating your protein with reagents that block cysteine and lysine residues, such as iodoacetamide (for cysteine) and NHS-esters (for lysine), can improve the specificity of histidine labeling.[6]
Q4: How does pH affect the efficiency of histidine labeling?
A4: The pH of the reaction buffer is a critical parameter for histidine labeling. The imidazole side chain of histidine has a pKa of approximately 6.0, meaning its protonation state is highly sensitive to pH changes within the physiological range.[7][8] At pH values below the pKa, the imidazole group is protonated and positively charged, which can affect its reactivity and interaction with labeling reagents.[8] For many labeling strategies, a pH slightly above neutral (e.g., pH 7.4-8.5) is optimal to ensure the histidine is sufficiently nucleophilic.[9][10] However, the optimal pH can be specific to the labeling reagent and the protein of interest, so it is often necessary to perform a pH optimization experiment.[6]
Troubleshooting Guides
Issue 1: Incomplete or Low-Yield Histidine Labeling
Symptoms:
-
Low signal from the label (e.g., fluorescence, radioactivity).
-
Mass spectrometry data shows a significant population of unlabeled or partially labeled protein.[11]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inaccessible Histidine Residues | Histidine residues may be buried within the protein's structure.[1][4] Try labeling under denaturing conditions (e.g., with urea or guanidinium chloride) to expose the residues.[1] If refolding is required, a subsequent refolding step will be necessary. |
| Suboptimal pH | The reactivity of the histidine imidazole ring is pH-dependent.[12] Perform a pH titration experiment (e.g., from pH 6.5 to 8.5) to determine the optimal pH for your specific protein and labeling reagent.[6] |
| Insufficient Reagent Concentration or Incubation Time | The labeling reaction may not have gone to completion. Increase the molar excess of the labeling reagent and/or extend the incubation time. Monitor the reaction progress over time to determine the optimal conditions.[13] |
| Interference from Buffer Components | Certain buffer components can interfere with the labeling reaction. For example, phosphate in the buffer can be beneficial for radiolabeling with technetium or rhenium.[3] Conversely, primary amines (e.g., Tris) will react with amine-reactive probes and should be avoided.[10] |
| Reagent Instability | Some labeling reagents are unstable in aqueous solutions.[13] Prepare the labeling reagent fresh before each experiment and avoid prolonged storage in solution. |
Issue 2: Non-Specific Labeling or High Background
Symptoms:
-
Labeling of other amino acid residues (e.g., lysine, cysteine) is observed.[4]
-
High background signal in detection assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cross-Reactivity of the Labeling Reagent | The labeling reagent may not be completely specific for histidine.[4] Block other reactive residues, such as cysteines with iodoacetamide and lysines with NHS-esters, prior to histidine labeling.[6] |
| Presence of Contaminating Proteins | Host cell proteins with exposed, reactive histidines can contribute to non-specific labeling. Ensure high purity of the target protein before labeling. Optimize purification protocols, for instance by adjusting the imidazole concentration during IMAC. |
| Side Reactions | Certain labeling chemistries can lead to side reactions.[14] Carefully review the literature for your specific labeling reagent to be aware of potential side reactions and byproducts. Mass spectrometry can be a valuable tool to identify these modifications.[15][16] |
Experimental Protocols
Key Experiment: Optimizing Imidazole Concentration for His-Tag Purification
This protocol helps to determine the optimal imidazole concentration to include in the binding and wash buffers to minimize non-specific binding of contaminating proteins during IMAC.
Materials:
-
His-tagged protein lysate
-
IMAC resin (e.g., Ni-NTA)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)
-
Wash Buffer (Binding buffer with varying concentrations of imidazole)
-
Elution Buffer (Binding buffer with a high concentration of imidazole, e.g., 250-500 mM)
-
Microcentrifuge tubes or spin columns
Procedure:
-
Equilibrate the IMAC resin with Binding Buffer.
-
Divide the protein lysate into several aliquots.
-
To each aliquot, add a different concentration of imidazole to the lysate (e.g., 5, 10, 20, 40, 60 mM).
-
Incubate each lysate/imidazole mixture with an equal amount of equilibrated resin for 30-60 minutes at 4°C with gentle agitation.
-
Wash each resin sample with the corresponding Wash Buffer (containing the same imidazole concentration as the lysate).
-
Elute the bound protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to determine the imidazole concentration that provides the best balance of purity and yield for the target protein.
Visualizations
Caption: General workflow for histidine labeling experiments.
Caption: Troubleshooting flowchart for incomplete histidine labeling.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Optimal His-Tag Design for Efficient [99mTc(CO)3]+ and [188Re(CO)3]+ Labeling of Proteins for Molecular Imaging and Radionuclide Therapy by Analysis of Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02353A [pubs.rsc.org]
- 7. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Site-specific Fluorescent Labeling of Poly-histidine Sequences Using a Metal-chelating Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uab.edu [uab.edu]
Validation & Comparative
A Head-to-Head Comparison: rac Histidine-13C6,15N3 vs. SILAC for Precise Protein Quantification
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is paramount. This guide provides an objective comparison between the established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology and the emerging use of isotopically labeled histidine, specifically rac Histidine-13C6,15N3. We delve into the principles, experimental workflows, and performance of each, supported by data and detailed protocols to inform your experimental design.
Principle of the Techniques
Both SILAC and labeling with rac Histidine-13C6,15N3 are in vivo metabolic labeling techniques. This means that living cells are cultured in a specialized medium where a standard "light" amino acid is replaced with a "heavy" stable isotope-labeled counterpart.[1][2][3] As new proteins are synthesized, they incorporate this heavy amino acid.[1][2] When the proteomes of cells grown in "light" and "heavy" media are mixed, the mass difference introduced by the isotopic label allows for the relative quantification of proteins using mass spectrometry.[1] The key distinction lies in the amino acid used for labeling.
SILAC traditionally employs heavy isotopes of arginine (Arg) and lysine (Lys).[1][4] This is a strategic choice because the enzyme trypsin, commonly used to digest proteins into peptides for mass spectrometry analysis, cleaves specifically at the C-terminus of arginine and lysine residues. This ensures that the vast majority of resulting peptides will contain a single labeled amino acid, simplifying data analysis.[4]
rac Histidine-13C6,15N3 introduces a heavy isotope of histidine. Histidine is an essential amino acid and plays a crucial role in many protein functions, particularly in enzyme active sites and metal-binding sites.[5] Labeling with histidine offers a different perspective on the proteome, potentially providing better quantification for proteins where arginine and lysine may be scarce or absent in tryptic peptides of a suitable length for mass spectrometry.
Experimental Workflows
The experimental workflows for both methods share fundamental steps of metabolic labeling, sample preparation, and mass spectrometry analysis. However, the specific amino acid used necessitates slight modifications in media preparation.
SILAC Workflow
The SILAC workflow is a well-established and robust method for quantitative proteomics.[1][6] It involves an initial adaptation phase to ensure complete incorporation of the heavy amino acids, followed by the experimental phase where cellular populations are subjected to different conditions.
rac Histidine-13C6,15N3 Labeling Workflow
The workflow for using rac Histidine-13C6,15N3 is analogous to SILAC, with the primary difference being the substitution of heavy histidine in the culture medium instead of arginine and lysine.
Performance Comparison: A Data-Driven Perspective
Direct, peer-reviewed experimental data comparing the performance of rac Histidine-13C6,15N3 and SILAC for global protein quantification is currently limited. However, a comparative analysis can be constructed based on the known principles of metabolic labeling and the properties of the amino acids.
| Feature | rac Histidine-13C6,15N3 | SILAC (Arginine & Lysine) |
| Principle | In vivo metabolic labeling with heavy histidine. | In vivo metabolic labeling with heavy arginine and lysine.[1][2] |
| Enzyme Compatibility | Trypsin digestion can be used, but not all resulting peptides will contain histidine. Other proteases may be more suitable depending on the research question. | Highly compatible with trypsin, ensuring most peptides are labeled.[4] |
| Proteome Coverage | Potentially advantageous for proteins with low arginine/lysine content. May provide better quantification for specific protein classes. | Provides broad proteome coverage due to the prevalence of arginine and lysine in most proteins.[4] |
| Quantification Accuracy | Theoretically high, as it is an in vivo labeling method.[3] Mixing of cell populations occurs at an early stage, minimizing experimental error. | Proven high accuracy and reproducibility.[2][7] Considered a gold standard for quantitative proteomics. |
| Data Analysis Complexity | May be more complex as not all tryptic peptides will be labeled, potentially requiring more sophisticated data analysis workflows. | Relatively straightforward data analysis due to the predictable labeling of tryptic peptides. |
| Cost | Cost of isotopically labeled histidine can be a factor. | Costs for labeled arginine and lysine are well-established and various commercial kits are available.[1] |
| Flexibility | Can be used in combination with other labeled amino acids for multiplexing. | Well-established protocols for 2-plex and 3-plex SILAC experiments are available.[1] |
Detailed Experimental Protocols
SILAC Experimental Protocol
This protocol provides a general outline for a standard SILAC experiment. Specific cell lines may require optimization of culture conditions.
-
Cell Culture and Adaptation:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural abundance arginine and lysine. The other is grown in "heavy" SILAC medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6-Lys).
-
Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation (>99%) of the heavy amino acids.[8] The incorporation efficiency should be checked by mass spectrometry.
-
-
Experimental Treatment:
-
Once fully labeled, the two cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).
-
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the total protein concentration of the lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup and Fractionation (Optional):
-
Clean up the peptide mixture using a solid-phase extraction method (e.g., C18 StageTips).
-
For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of "heavy" and "light" peptide pairs.
-
rac Histidine-13C6,15N3 Labeling Experimental Protocol
This protocol is based on the principles of metabolic labeling and is analogous to the SILAC protocol.
-
Cell Culture and Adaptation:
-
Culture two populations of cells in parallel. One in "light" medium with natural histidine, and the other in "heavy" medium with rac Histidine-13C6,15N3.
-
Ensure complete incorporation of the heavy histidine over several cell divisions, and verify by mass spectrometry.
-
-
Experimental Treatment:
-
Apply the desired experimental conditions to the two cell populations.
-
-
Cell Harvesting and Lysis:
-
Harvest and combine the "light" and "heavy" cells in a 1:1 ratio.
-
Lyse the combined cells.
-
-
Protein Digestion:
-
Quantify, denature, reduce, and alkylate the proteins.
-
Digest the proteins with an appropriate enzyme. While trypsin can be used, consider other proteases like Glu-C or Asp-N if you want to specifically target peptides containing histidine.
-
-
Peptide Cleanup and Fractionation (Optional):
-
Perform peptide cleanup and fractionation as needed.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Utilize proteomics software to identify and quantify histidine-containing peptides based on the mass shift between the "light" and "heavy" forms.
-
Concluding Remarks
SILAC, with its reliance on arginine and lysine labeling, is a powerful and well-validated method for comprehensive and accurate protein quantification. Its compatibility with trypsin digestion simplifies the experimental workflow and data analysis, making it a go-to technique for many researchers.
The use of rac Histidine-13C6,15N3 for metabolic labeling presents an intriguing alternative. While not as broadly applicable as SILAC for general proteome screening due to the lower frequency of histidine in tryptic peptides, it holds significant potential for specific applications. Researchers studying proteins with unique amino acid compositions, or those interested in the dynamics of histidine-containing functional sites, may find this approach particularly valuable.
Ultimately, the choice between rac Histidine-13C6,15N3 and SILAC will depend on the specific biological question, the nature of the proteins of interest, and the available resources. This guide provides the foundational knowledge to make an informed decision and design robust quantitative proteomics experiments.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 3. ckgas.com [ckgas.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid residue specific stable isotope labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mass Spectrometry Results: A Comparison of rac Histidine-13C6,15N3 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of mass spectrometry (MS), accurate quantification is paramount. The reliability of data hinges on the ability to correct for variations inherent in sample preparation and analysis. This is where internal standards play a critical role. For the analysis of the essential amino acid histidine, a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest accuracy and precision. This guide provides an objective comparison of rac Histidine-13C6,15N3 with other alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in Mass Spectrometry
Internal standards are compounds added to a sample in a known quantity before processing.[1] They are chemically similar to the analyte of interest and experience the same variations during extraction, derivatization, and ionization.[1] By comparing the signal of the analyte to the signal of the internal standard, researchers can correct for sample loss and matrix effects, leading to more accurate and reproducible results.[1] Stable isotope-labeled internal standards are considered the most effective as they have nearly identical physicochemical properties to their unlabeled counterparts.[2]
Comparison of rac Histidine-13C6,15N3 with Other Internal Standards
The choice of an internal standard can significantly impact the quality of mass spectrometry data. While various options exist for histidine quantification, they are not all created equal. The primary alternatives to a fully labeled 13C and 15N standard are deuterated standards (e.g., Histidine-d3).
Table 1: Comparison of Internal Standards for Histidine Mass Spectrometry
| Feature | rac Histidine-13C6,15N3 | Deuterated Histidine (e.g., Histidine-d3) | Structural Analogues |
| Chemical Identity | Chemically identical to native histidine, differing only in isotopic composition. | Chemically similar, but deuterium can alter some physicochemical properties. | Chemically different from histidine. |
| Co-elution with Analyte | Co-elutes perfectly with unlabeled histidine under typical chromatographic conditions.[3][4] | Prone to chromatographic separation from the unlabeled analyte (isotopic effect).[5] | May or may not co-elute with histidine. |
| Correction for Matrix Effects | Provides the most accurate correction due to identical behavior during ionization.[3] | Incomplete correction if chromatographic separation occurs, leading to potential inaccuracies.[6] | Partial and often unreliable correction for matrix effects. |
| Data Accuracy & Precision | High accuracy and precision due to robust correction for analytical variability.[7] | Risk of compromised accuracy and precision due to the deuterium isotope effect.[6] | Lower accuracy and precision compared to SIL standards. |
| Potential for Isotopic Exchange | Stable isotopes (13C, 15N) are not prone to exchange.[8] | Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, leading to analytical errors.[8] | Not applicable. |
The primary drawback of deuterated internal standards is the "deuterium isotope effect." The slight mass difference and altered bond vibrations between carbon-hydrogen and carbon-deuterium bonds can lead to differences in retention times on chromatographic columns.[5] This separation means the analyte and the internal standard do not experience the exact same matrix effects at the same time in the ion source, which can compromise the accuracy of quantification.[6] In contrast, the heavier isotopes of carbon and nitrogen in rac Histidine-13C6,15N3 do not typically cause a discernible chromatographic shift, ensuring true co-elution and the most reliable correction.[3][4]
Experimental Protocol: Histidine Quantification in Human Plasma using rac Histidine-13C6,15N3 by LC-MS/MS
This protocol provides a detailed methodology for the accurate quantification of histidine in human plasma using rac Histidine-13C6,15N3 as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of 30% sulfosalicylic acid.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Incubate at 4°C for 30 minutes to allow for complete protein precipitation.[1]
-
Centrifuge at 12,000 rpm for 5 minutes.[1]
-
Transfer 50 µL of the supernatant to a new tube.[1]
-
Add 450 µL of the internal standard working solution (containing a known concentration of rac Histidine-13C6,15N3 in the initial mobile phase).[1]
-
Vortex for 30 seconds.[1]
-
Inject 4 µL of the final solution into the LC-MS/MS system.[1]
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A mixed-mode column suitable for amino acid analysis (e.g., Thermo Scientific™ Acclaim™ Trinity™) is recommended.[9]
-
Mobile Phase A: Ammonium formate in water (pH 2.8).[9]
-
Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (e.g., 80/20 v/v).[9]
-
Gradient: A gradient elution should be optimized to ensure good separation of histidine from other plasma components.
-
Flow Rate: A typical flow rate is 0.6 mL/min.[10]
-
Column Temperature: 35 °C.[10]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions (Example):
-
Histidine: Precursor m/z 156.1 -> Product m/z 110.1
-
rac Histidine-13C6,15N3: Precursor m/z 165.1 -> Product m/z 116.1
-
-
Instrument Parameters: Dwell time, collision energy, and cone voltage should be optimized for maximum signal intensity for each transition.[11]
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (histidine) to the internal standard (rac Histidine-13C6,15N3).
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of histidine and a constant concentration of the internal standard.
-
The concentration of histidine in the unknown samples is then determined from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical mass spectrometry workflow for validating results using a stable isotope-labeled internal standard like rac Histidine-13C6,15N3.
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Histidine Metabolism Pathway
Understanding the metabolic fate of histidine can be crucial in various research contexts. The following diagram illustrates the major catabolic pathway of histidine.
Caption: Major catabolic pathway of L-Histidine.
Conclusion
For researchers demanding the highest level of confidence in their mass spectrometry results for histidine quantification, rac Histidine-13C6,15N3 stands out as the superior internal standard. Its chemical identity to the native analyte ensures co-elution and provides the most accurate correction for analytical variability, mitigating the risks associated with the isotopic effects observed with deuterated standards. By implementing a robust experimental protocol, such as the one detailed in this guide, and utilizing rac Histidine-13C6,15N3, researchers can achieve highly reliable and reproducible data, which is essential for advancing scientific discovery and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Choice in Quantitative Bioanalysis: A Comparison of Racemic vs. Enantiopure Histidine Internal Standards
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based quantification, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of racemic Histidine-13C6,15N3 and enantiopure L-Histidine-13C6,15N3 as internal standards for the quantification of L-histidine in biological matrices.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for correction of variability during sample preparation and analysis.[][2][3] However, when dealing with chiral molecules such as amino acids, the stereochemistry of the internal standard can introduce a critical, and often overlooked, source of analytical error. This guide will delve into the theoretical and practical considerations of using a racemic versus an enantiopure SIL internal standard for L-histidine quantification, supported by experimental protocols and logical workflows.
Performance Comparison: rac-Histidine-13C6,15N3 vs. L-Histidine-13C6,15N3
The primary distinction between the two internal standards lies in their stereoisomeric composition. rac-Histidine-13C6,15N3 is a mixture of both D- and L-histidine, while L-Histidine-13C6,15N3 consists solely of the naturally occurring L-enantiomer. In most biological systems, L-histidine is the predominantly active enantiomer. Therefore, the quantification of L-histidine requires an internal standard that can accurately mimic its behavior throughout the analytical process.
| Feature | rac-Histidine-13C6,15N3 | L-Histidine-13C6,15N3 | Justification & Potential Impact |
| Stereochemical Purity | Racemic mixture (D- and L-enantiomers) | Enantiomerically pure (L-enantiomer) | High Impact: The presence of the D-enantiomer in the racemic standard can lead to inaccurate quantification of L-histidine if the analytical method exhibits any degree of chiral selectivity. |
| Co-elution with Analyte | Potential for partial or complete separation of D- and L-enantiomers depending on the chromatographic conditions. | Co-elutes perfectly with the L-histidine analyte under achiral chromatographic conditions. | High Impact: If the D- and L-enantiomers of the internal standard separate, and the D-enantiomer does not perfectly co-elute with the L-histidine analyte, the ratio of analyte to internal standard will be inconsistent, leading to inaccurate results. |
| Correction for Matrix Effects | May not accurately correct for matrix effects if the D- and L-enantiomers experience different ion suppression or enhancement. | Accurately corrects for matrix effects experienced by the L-histidine analyte due to identical stereochemistry. | Medium to High Impact: Differences in the three-dimensional structure of the enantiomers can lead to differential interactions with matrix components, potentially causing variations in ionization efficiency. |
| Accuracy of Quantification | Potential for bias, especially in chiral environments or with methods exhibiting subtle chiral selectivity. | Higher potential for accuracy as it is a true isotopic analog of the analyte. | High Impact: The fundamental principle of isotope dilution mass spectrometry relies on the identical behavior of the analyte and internal standard. Stereochemical differences can violate this principle. |
| Cost-Effectiveness | Generally less expensive to synthesize. | Typically more expensive due to the need for enantioselective synthesis or chiral resolution. | Low Impact on Data Quality: While a practical consideration, cost should not outweigh the need for analytical accuracy. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of L-histidine in human plasma using an isotopically labeled internal standard. This protocol is a composite of methodologies described in the scientific literature.[4][5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of 30% sulfosalicylic acid.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new microcentrifuge tube.
-
Add 450 µL of the internal standard working solution (containing either rac-Histidine-13C6,15N3 or L-Histidine-13C6,15N3 at a known concentration in the initial mobile phase).
-
Vortex for 30 seconds.
-
The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar amino acids like histidine.[7]
-
Mobile Phase A: 20 mM ammonium formate in water, pH 3.
-
Mobile Phase B: 20 mM ammonium formate in 95:5 acetonitrile:water.
-
Gradient: A gradient from high organic to high aqueous mobile phase is typically used to elute the amino acids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 4 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Histidine (Analyte): Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 110.1
-
Histidine-13C6,15N3 (Internal Standard): Precursor ion (Q1) m/z 165.1 -> Product ion (Q3) m/z 116.1
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the potential pitfalls of using a racemic internal standard, the following diagrams illustrate the key concepts.
The diagram below illustrates the potential for error when a racemic internal standard is used in a chiral-selective environment. Even if the primary chromatography is achiral, chiral micro-environments on the column or in the ion source can lead to subtle differences in the behavior of enantiomers.
Histidine Metabolism Pathway
Histidine is a precursor for several important biomolecules, including histamine and carnosine. Understanding its metabolic fate is crucial in many areas of research.
Conclusion and Recommendation
While rac-Histidine-13C6,15N3 may be a more cost-effective option, the potential for introducing significant analytical error into the quantification of L-histidine is a critical concern. The fundamental assumption of isotope dilution mass spectrometry is that the internal standard behaves identically to the analyte. The presence of a D-enantiomer in a racemic standard can violate this assumption, particularly in complex biological matrices where chiral recognition can occur, even unintentionally.
Therefore, for the most accurate and reliable quantification of L-histidine, the use of an enantiomerically pure L-Histidine-13C6,15N3 internal standard is strongly recommended. This eliminates the potential for stereoisomeric effects to bias the results, ensuring that the data generated is of the highest quality and scientific validity. For researchers and professionals in drug development, where precision and accuracy are non-negotiable, the investment in an enantiopure internal standard is a critical step towards robust and defensible bioanalytical data.
References
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
A Guide to Cross-Validation of NMR and Mass Spectrometry Data with Labeled Histidine
In the realms of structural biology and drug development, a comprehensive understanding of protein structure, dynamics, and interactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful analytical techniques that provide complementary information.[1][2][3] This guide explores the cross-validation of data obtained from both methods, with a specific focus on the use of isotopically labeled histidine, a versatile amino acid probe.
Histidine's unique imidazole side chain, with a pKa near physiological pH, often plays a critical role in enzyme active sites and protein-protein interactions.[4] Using isotopically labeled histidine (e.g., with ¹⁵N or ¹³C) allows researchers to "light up" this specific residue, enabling detailed analysis of its local environment and involvement in molecular events. Cross-validating data from NMR and MS enhances the confidence in experimental findings and provides a more complete picture than either technique could alone.
Comparative Overview of NMR and Mass Spectrometry
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic-level 3D structure, protein dynamics, molecular interactions in solution.[1] | Molecular weight, elemental composition, post-translational modifications, protein identification and quantification.[2][5] |
| Sensitivity | Low; requires higher sample concentrations (µM to mM).[3][6] | High; can detect metabolites at picomole to femtomole levels.[2][6] |
| Sample State | Proteins are analyzed in their native-like solution state.[1] | Typically requires ionization and analysis in the gas phase, though native MS is possible.[5] |
| Reproducibility | Very high.[3] | Average; can be affected by instrument interaction and sample prep.[6] |
| Data Acquisition Time | Can be slow, from minutes to days depending on the experiment. | Fast for a single sample, but chromatography can increase total analysis time.[3] |
| Strengths | Provides detailed information on protein dynamics and conformational changes in real-time.[1] Excellent for studying weak interactions.[5] | High throughput and sensitivity make it ideal for proteomics and metabolomics.[2][5] Superior for identifying and quantifying proteins in complex mixtures.[7] |
| Limitations | Limited by protein size; larger proteins (>~40 kDa) can be challenging.[8][9] Requires isotopic labeling for detailed analysis of larger proteins.[8] | Provides indirect structural information. Sample preparation can be more complex.[3][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are representative protocols for protein expression with labeled histidine and subsequent analysis by NMR and MS.
Protein Expression and ¹⁵N-Histidine Labeling
This protocol is adapted for E. coli expression systems, a common method for producing isotopically labeled proteins.[8][10][11]
-
Culture Preparation :
-
Prepare M9 minimal media. To specifically label histidine, a histidine auxotrophic E. coli strain can be used, or metabolic inhibitors can be employed to prevent scrambling of the label.
-
Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.
-
Use this pre-culture to inoculate the M9 minimal media supplemented with all amino acids except histidine.
-
Add ¹⁵N-labeled L-histidine to the media at a concentration sufficient for protein expression (typically 50-100 mg/L).
-
-
Protein Expression :
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.
-
-
Cell Harvesting and Lysis :
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification :
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
NMR Spectroscopy Protocol (2D ¹H-¹⁵N HSQC)
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein NMR, providing a fingerprint of the protein's backbone and certain side chains.[11]
-
Sample Preparation :
-
Data Acquisition :
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Each non-proline residue will produce a peak in the spectrum, corresponding to the correlation between the backbone amide proton (¹H) and nitrogen (¹⁵N). The side chain of histidine will also produce a distinct peak.
-
-
Data Analysis :
-
Process the data using NMR software (e.g., NMRPipe, Sparky).
-
The chemical shifts of the histidine side chain ¹⁵N peaks are highly sensitive to their protonation state and local environment.[4] Changes in these chemical shifts upon ligand binding or environmental perturbation can provide valuable information.
-
Mass Spectrometry Protocol (LC-MS/MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is used to identify the protein and confirm the incorporation of the isotopic label.
-
Sample Preparation and Digestion :
-
LC Separation :
-
Inject the peptide mixture onto a reverse-phase liquid chromatography column.
-
Separate the peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent like formic acid.
-
-
MS and MS/MS Analysis :
-
The eluting peptides are introduced into the mass spectrometer via electrospray ionization (ESI).
-
The mass spectrometer acquires a full scan MS spectrum to determine the mass-to-charge ratio (m/z) of the peptides.
-
The instrument then selects precursor ions (peptides) for fragmentation (MS/MS), generating a fragmentation pattern that is unique to the peptide's amino acid sequence.
-
-
Data Analysis :
-
Search the MS/MS data against a protein database to identify the protein.
-
Examine the mass spectra of peptides containing histidine. The mass of these peptides will be increased by the number of ¹⁵N atoms incorporated, confirming successful labeling. The exact mass shift allows for quantification of the labeling efficiency.
-
Data Presentation and Cross-Validation
Quantitative Data Comparison
| Parameter | NMR Data | Mass Spectrometry Data | Cross-Validation Insight |
| Label Incorporation | Not directly quantified, but presence of ¹⁵N-edited signals confirms labeling. | Precise quantification of isotopic enrichment by measuring the mass shift of histidine-containing peptides. | MS confirms the extent of labeling for the protein population analyzed by NMR. |
| Solvent Accessibility | Inferred from hydrogen-deuterium exchange (HDX) rates measured by monitoring NMR signal intensity over time. | Measured directly by HDX-MS, where deuterium uptake is measured as a mass increase in peptides.[12] | Provides a cross-validated map of solvent-exposed regions at both the residue (NMR) and peptide (MS) level. |
| Ligand Binding Site | Identified by chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum upon ligand titration. Histidine residues in the binding pocket will show significant peak shifts. | Can be inferred through techniques like covalent labeling-MS, where ligand binding protects certain residues from chemical modification.[14] | Correlating CSPs with protected peptides provides high confidence in the identification of the binding interface. |
| Conformational Changes | Monitored by changes in chemical shifts, peak intensities, or through relaxation dispersion experiments.[15] | Can be detected by changes in HDX rates or through ion mobility-mass spectrometry, which measures the protein's shape. | Combining these datasets allows for a detailed characterization of both the specific residues involved (NMR) and the overall change in protein conformation and stability (MS). |
Visualizing Workflows and Concepts
Diagrams created using Graphviz help to clarify complex workflows and relationships between these techniques.
Conclusion
The integration of NMR and Mass Spectrometry, facilitated by the use of isotopically labeled probes like histidine, provides a powerful strategy for in-depth protein characterization. While NMR offers unparalleled insight into protein dynamics and interactions in solution, MS delivers high-sensitivity identification and quantification.[1][2] By cross-validating the results from these two orthogonal techniques, researchers can significantly increase the accuracy and reliability of their findings, leading to a more profound understanding of molecular mechanisms in health and disease. This integrated approach is particularly valuable in drug development for target validation and mechanism-of-action studies.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 7. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein preparation for LC-MS/MS analysis [protocols.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pound.med.utoronto.ca [pound.med.utoronto.ca]
A Head-to-Head Comparison: rac Histidine-13C6,15N3 vs. Deuterated Histidine for Metabolic Research
For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is paramount. Stable isotope-labeled compounds are indispensable tools in this endeavor, offering a window into the intricate biochemical processes within living systems. Among these, isotopically labeled histidine plays a crucial role in elucidating pathways related to amino acid metabolism, protein synthesis, and the generation of bioactive molecules like histamine. This guide provides an objective comparison of two commonly used isotopic forms of histidine: rac Histidine-13C6,15N3 and deuterated histidine, supported by experimental considerations and data presentation principles.
Stable isotopes, unlike their radioactive counterparts, are non-radioactive and safe for use in a wide range of studies, including those involving human subjects[1]. The choice between different stable isotope labeling strategies, such as using heavy isotopes of carbon and nitrogen (¹³C and ¹⁵N) versus deuterium (²H), depends on the specific research question, the analytical techniques available, and the metabolic pathways under investigation.
Core Principles of Isotopic Labeling in Metabolic Studies
The fundamental principle behind stable isotope tracing is the introduction of a labeled compound (tracer) into a biological system and the subsequent detection of the isotope label in downstream metabolites. This allows researchers to map metabolic pathways, quantify the rate of metabolic reactions (flux), and understand how these processes are altered in disease states or in response to therapeutic interventions[1]. The selection of the tracer is a critical step that dictates the resolution and sensitivity of the metabolic analysis.
rac Histidine-13C6,15N3: A Heavy Atom Approach
rac Histidine-13C6,15N3 is a form of histidine where all six carbon atoms are replaced with the heavy isotope ¹³C and all three nitrogen atoms are replaced with ¹⁵N. This comprehensive labeling provides a significant mass shift, making it readily distinguishable from its unlabeled counterpart in mass spectrometry-based analyses.
Advantages:
-
Significant Mass Shift: The incorporation of nine heavy atoms (six ¹³C and three ¹⁵N) results in a substantial increase in mass (M+9), which provides a clear and unambiguous signal in mass spectrometry, minimizing background interference from naturally occurring isotopes[2].
-
Minimal Isotope Effect: The kinetic isotope effect for ¹³C and ¹⁵N is generally small, meaning that the labeled histidine is metabolized in a manner very similar to the natural, unlabeled molecule. This ensures that the tracer accurately reflects the endogenous metabolic pathways without significantly perturbing them.
-
Versatility in Metabolic Flux Analysis (MFA): The stable carbon and nitrogen backbone allows for the tracing of both the carbon skeleton and the nitrogen atoms through various metabolic transformations, providing a comprehensive view of amino acid metabolism[3]. This is particularly valuable for studying transamination and other reactions involving the transfer of nitrogen.
Disadvantages:
-
Higher Cost: The synthesis of fully labeled compounds with high isotopic enrichment can be more expensive compared to deuterated analogues.
-
Complex Mass Isotopomer Distributions: While the large mass shift is an advantage, the fragmentation patterns in tandem mass spectrometry can be complex, requiring sophisticated data analysis to interpret the positional distribution of the isotopes.
Deuterated Histidine: A Focus on Hydrogen Exchange and NMR
Deuterated histidine involves the replacement of one or more hydrogen atoms with deuterium. The sites of deuteration can vary, offering different insights into metabolic processes. For instance, labeling at the C2 position of the imidazole ring is useful for studying hydrogen-deuterium exchange kinetics, which can provide information about the local microenvironment of histidine residues in proteins[1].
Advantages:
-
Probing Hydrogen Exchange: Deuterium labeling is a powerful tool for studying enzyme mechanisms and protein dynamics where proton transfer is a key step.
-
Utility in NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) studies of large proteins, deuteration reduces the number of proton signals, leading to simplified spectra with improved resolution and sensitivity[4].
-
Lower Cost: Deuterated compounds are often less expensive to synthesize than their ¹³C and ¹⁵N counterparts.
Disadvantages:
-
Significant Isotope Effect: The mass difference between hydrogen and deuterium is substantial (100%), which can lead to a significant kinetic isotope effect. This means that deuterated compounds may be metabolized at different rates than their non-deuterated counterparts, potentially altering the very pathways being studied.
-
Potential for Back-Exchange: Deuterium atoms, particularly those attached to heteroatoms (like nitrogen or oxygen), can exchange with protons from the solvent (water), leading to a loss of the label and complicating data interpretation.
-
Smaller Mass Shift in Mass Spectrometry: The mass shift per deuterium atom is only 1 Da, which can sometimes lead to overlapping isotopic peaks and make quantification more challenging compared to the larger mass shifts seen with ¹³C and ¹⁵N labeling.
Quantitative Data Comparison
| Feature | rac Histidine-13C6,15N3 | Deuterated Histidine |
| Isotopic Labels | ¹³C, ¹⁵N | ²H (Deuterium) |
| Mass Shift (per molecule) | +9 Da | Variable (e.g., +1 to +5 Da) |
| Kinetic Isotope Effect | Minimal | Can be significant |
| Primary Analytical Technique | Mass Spectrometry (GC-MS, LC-MS) | NMR Spectroscopy, Mass Spectrometry |
| Key Application | Metabolic Flux Analysis, Proteomics | Protein Dynamics, H/D Exchange Studies |
| Risk of Label Loss | Low (stable backbone) | Higher (potential for back-exchange) |
| Relative Cost | Higher | Lower |
Experimental Protocols
Below are representative, generalized protocols for metabolic studies using each type of labeled histidine. These are intended as illustrative examples and would require optimization for specific experimental systems.
Protocol 1: Metabolic Flux Analysis using rac Histidine-13C6,15N3 and GC-MS
This protocol outlines the key steps for tracing the metabolism of ¹³C,¹⁵N-labeled histidine in a cell culture model.
1. Cell Culture and Labeling:
- Culture cells to the desired confluence in standard growth medium.
- Replace the standard medium with a medium containing rac Histidine-13C6,15N3 at a known concentration. The other components of the medium should be unlabeled.
- Incubate the cells for a time course determined by the expected rate of histidine metabolism.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Preparation for GC-MS:
- Dry the metabolite extract under a stream of nitrogen.
- Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is two-step derivatization involving methoximation followed by silylation (e.g., with MTBSTFA).
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
- Separate the metabolites on a suitable GC column.
- Analyze the eluting compounds by mass spectrometry, collecting mass spectra in full scan or selected ion monitoring (SIM) mode to identify and quantify the mass isotopomers of histidine and its downstream metabolites.
5. Data Analysis:
- Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.
- Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different isotopologues.
- Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.
Protocol 2: Analysis of Deuterated Histidine Incorporation by NMR Spectroscopy
This protocol provides a general workflow for producing a deuterated protein and analyzing it by NMR.
1. Protein Expression and Deuteration:
- Transform an E. coli expression strain with a plasmid encoding the protein of interest.
- Adapt the cells to grow in a minimal medium containing increasing percentages of deuterium oxide (D₂O).
- Grow a large-scale culture in M9 minimal medium prepared with >99% D₂O and a deuterated carbon source (e.g., deuterated glucose) and a ¹⁵N source (e.g., ¹⁵NH₄Cl) if dual labeling is desired.
- Induce protein expression with IPTG.
2. Protein Purification:
- Harvest the cells by centrifugation.
- Lyse the cells (e.g., by sonication or French press) in a buffer prepared with H₂O to allow for back-exchange of exchangeable protons (e.g., on amides).
- Purify the protein using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
3. NMR Spectroscopy:
- Prepare the purified, deuterated protein sample in a suitable NMR buffer.
- Acquire a series of NMR spectra, such as a ¹H-¹⁵N HSQC to assess the overall folding and spectral quality.
- Perform experiments designed to probe the dynamics and structure at specific sites, taking advantage of the reduced proton density.
4. Data Analysis:
- Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
- Analyze the chemical shifts, peak intensities, and relaxation properties to gain insights into the protein's structure and dynamics.
Visualizing Metabolic Pathways and Workflows
To better understand the context of these tracers, the following diagrams illustrate the major metabolic pathways of histidine and a typical experimental workflow for stable isotope tracing.
Caption: Major metabolic pathways of histidine.
Caption: General workflow for stable isotope tracing studies.
Conclusion
The choice between rac Histidine-13C6,15N3 and deuterated histidine for metabolic studies is not a matter of one being definitively superior to the other, but rather a decision based on the specific scientific question and the available analytical tools.
-
rac Histidine-13C6,15N3 is the tracer of choice for quantitative metabolic flux analysis using mass spectrometry, where its large mass shift and minimal isotope effect provide robust and accurate data on the flow of carbon and nitrogen through metabolic pathways.
-
Deuterated histidine is particularly valuable for NMR-based structural and dynamic studies of proteins and for investigating reactions involving hydrogen transfer . Researchers using deuterated tracers in quantitative metabolic studies must be mindful of and account for potential kinetic isotope effects.
Ultimately, a well-designed metabolic study will carefully consider these factors to select the isotopic tracer that will provide the clearest and most accurate answers to the research questions at hand.
References
The Analytical Edge: A Comparative Guide to rac-Histidine-13C6,15N3 in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is paramount. This guide provides a comprehensive comparison of rac-Histidine-13C6,15N3 and its alternatives as internal standards in mass spectrometry-based quantification, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards are the gold standard for accurate and precise quantification in mass spectrometry. By incorporating heavier isotopes, these compounds are chemically identical to the analyte of interest but distinguishable by their mass-to-charge ratio. This allows for the correction of variability throughout the analytical process, from sample preparation to instrument response.[1] This guide focuses on the application of rac-Histidine-13C6,15N3, a fully labeled histidine analog, and compares its performance with other commonly used isotopic labeling strategies.
Performance Comparison: rac-Histidine-13C6,15N3 vs. Alternatives
The primary application of rac-Histidine-13C6,15N3 is as an internal standard for the accurate quantification of histidine and its metabolites in biological matrices. Its key advantage lies in the stability of its isotopic labels (¹³C and ¹⁵N), which are not susceptible to back-exchange, and its identical chromatographic behavior to the unlabeled analyte.
A widely used alternative is the use of deuterium-labeled (²H) internal standards, such as D5-Histidine. While often more cost-effective, deuterium labeling can sometimes lead to chromatographic separation from the unlabeled analyte and a potential for isotopic exchange, which may impact analytical accuracy.
The following table summarizes the performance of an LC-MS/MS method for the quantification of amino acids in human plasma using rac-Histidine-13C6,15N3 as an internal standard.
| Analyte | Internal Standard | Linearity Range (µM) | Lower Limit of Quantification (LOQ) (µM) |
| Histidine | rac-Histidine-13C6,15N3 | 2 - 500 | 2 |
| 3-Methylhistidine | rac-Histidine-13C6,15N3 | 5 - 500 | 5 |
Table 1: Performance of an LC-MS/MS method for the quantification of Histidine and 3-Methylhistidine using rac-Histidine-13C6,15N3 as an internal standard in human plasma. Data extracted from "Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS".[2]
While a direct head-to-head study with comprehensive validation data for a deuterium-labeled histidine standard under identical conditions was not identified in the literature, the general advantages of ¹³C and ¹⁵N labeling over deuteration are well-documented. These include:
-
Co-elution: ¹³C and ¹⁵N labeled standards typically co-elute perfectly with the native analyte, leading to more accurate correction for matrix effects. Deuterated standards can sometimes exhibit slight shifts in retention time.
-
Isotopic Stability: ¹³C and ¹⁵N isotopes are stable and do not exchange with protons from the solvent. Deuterium labels, particularly on heteroatoms, can be susceptible to back-exchange.[3]
-
Mass Difference: The larger mass difference provided by multiple ¹³C and ¹⁵N labels can move the internal standard's signal further from the analyte's isotopic envelope, reducing potential interference.
Experimental Protocols
Protocol 1: Quantification of Histidine in Human Plasma using rac-Histidine-13C6,15N3
This protocol is adapted from the method described in "Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS".[2]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Refrigerate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Take 50 µL of the supernatant and add 450 µL of the internal standard solution (containing rac-Histidine-13C6,15N3 in mobile phase A).
-
Vortex for 30 seconds.
2. LC-MS/MS Analysis:
-
LC System: A system capable of gradient elution.
-
Column: A mixed-mode chromatographic column is recommended.
-
Mobile Phase A: Aqueous buffer (e.g., ammonium formate).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
Gradient: A suitable gradient to separate the amino acids.
-
Injection Volume: 4 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Transitions:
-
Histidine: Monitor the specific precursor to product ion transition.
-
rac-Histidine-13C6,15N3: Monitor the corresponding shifted precursor to product ion transition.
-
3. Data Analysis:
-
Quantify histidine by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of histidine and a fixed concentration of the internal standard.
Signaling Pathways and Logical Relationships
Stable isotope-labeled compounds like rac-Histidine-13C6,15N3 are crucial tools for elucidating metabolic pathways. Histidine is a precursor for the synthesis of histamine, a key signaling molecule in inflammatory and allergic responses, and carnosine, a dipeptide with antioxidant properties. The degradation of histidine is also an important metabolic pathway.
By using rac-Histidine-13C6,15N3 as a tracer, researchers can follow the flux of histidine through these pathways, providing valuable insights into cellular metabolism in both healthy and diseased states.
Conclusion
rac-Histidine-13C6,15N3 serves as a robust and reliable internal standard for the quantitative analysis of histidine by mass spectrometry. Its stable isotopic labels and identical chemical properties to the native analyte ensure high accuracy and precision. While deuterium-labeled standards present a more economical alternative, they may introduce analytical challenges that can be circumvented by the use of ¹³C and ¹⁵N-labeled compounds. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix.
References
Safety Operating Guide
Proper Disposal of rac Histidine-13C6,15N3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of rac Histidine-13C6,15N3, a stable isotope-labeled amino acid. As this compound is not radioactive, its disposal is governed by its chemical properties as a histidine derivative.
Immediate Safety and Handling Precautions
Before handling rac Histidine-13C6,15N3, it is imperative to consult the material's Safety Data Sheet (SDS) for complete hazard information. While a specific SDS for this isotopically labeled compound is not universally available, information for histidine indicates it should be handled with standard laboratory precautions.
Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area to avoid inhalation of dust. Prevent contact with skin and eyes.
-
Spill Management: In case of a spill, contain the material and clean the area with appropriate methods to prevent dispersal.
Disposal Procedures for rac Histidine-13C6,15N3
The disposal of rac Histidine-13C6,15N3 should align with your institution's chemical hygiene plan and local regulations. As a non-radioactive, isotopically labeled compound, no special procedures are required beyond those for standard histidine.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat rac Histidine-13C6,15N3 as a chemical waste.
-
Do not mix it with radioactive waste or other incompatible chemical waste streams.
-
Keep solid and liquid waste forms separate.
-
-
Containerization:
-
Collect waste in a clearly labeled, sealed, and appropriate container. The original container is often suitable for collecting the waste.
-
The container must be compatible with the chemical properties of histidine.
-
-
Labeling:
-
Label the waste container clearly with "rac Histidine-13C6,15N3" and any other required hazard information as per your institution's guidelines.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the chemical waste.
-
Note on Aqueous Solutions: While some guidelines suggest that aqueous solutions of non-hazardous amino acids may be suitable for drain disposal with copious amounts of water, this is highly dependent on local regulations and the specific composition of the solution. It is always best to consult with your EHS department before disposing of any chemical waste down the drain.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | 13C6H915N3O2 |
| Molecular Weight | 164.09 g/mol |
| Physical State | Solid |
| Isotopic Enrichment | Carbon-13 (13C), Nitrogen-15 (15N) |
| Radioactivity | Non-radioactive |
| Recommended Storage | Store in a cool, dry place. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of rac Histidine-13C6,15N3.
Caption: Disposal decision workflow for rac Histidine-13C6,15N3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
